2-Methyl benzamideoxime
Description
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Properties
IUPAC Name |
N'-hydroxy-2-methylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKAWWHOQNNATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40312-14-9 | |
| Record name | 40312-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Methylbenzamide Oxime from 2-Methylbenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methylbenzamide (B88809) oxime from 2-methylbenzonitrile. The primary synthetic route involves the nucleophilic addition of hydroxylamine (B1172632) to the nitrile functionality. This document outlines the prevalent experimental methodologies, presents key quantitative data, and illustrates the reaction workflow and mechanism.
Core Synthesis Overview
The conversion of nitriles to amidoximes is a fundamental transformation in organic chemistry, widely employed in the synthesis of various biologically active compounds. The most common and efficient method for this conversion is the reaction of a nitrile with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of aromatic amidoximes from their corresponding nitriles, based on established literature procedures. These parameters are directly applicable to the synthesis of 2-methylbenzamide oxime.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2-Methylbenzonitrile | 1 equivalent | Starting material |
| Hydroxylamine Hydrochloride | 1.2 - 2 equivalents | Source of hydroxylamine |
| Base (e.g., Sodium Carbonate) | 1.5 - 3 equivalents | To neutralize HCl and free hydroxylamine |
| Solvent | Ethanol (B145695), Methanol, or Water | Protic solvents are typically used. |
| Temperature | Room Temperature to Reflux (approx. 78 °C for Ethanol) | Heating generally accelerates the reaction. |
| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC). |
| Yield | 80 - 96% | Isolated yield of the purified product. |
Experimental Protocol
This section details a representative experimental procedure for the synthesis of 2-methylbenzamide oxime from 2-methylbenzonitrile.
Materials:
-
2-Methylbenzonitrile
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol (95% or absolute)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylbenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and anhydrous sodium carbonate (2.0 eq).
-
Solvent Addition: Add ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the nitrile).
-
Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C).
-
Monitoring: The progress of the reaction is monitored by TLC, eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting nitrile spot and the appearance of a more polar product spot indicates reaction progression.
-
Work-up:
-
Once the reaction is complete (typically within 4-8 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
-
Purification: The solvent is evaporated from the filtered organic solution to yield the crude 2-methylbenzamide oxime. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.
Visualizing the Process
Diagrams created using Graphviz (DOT language)
Caption: A flowchart illustrating the key steps in the synthesis of 2-methylbenzamide oxime.
Caption: A simplified diagram showing the reaction mechanism for the formation of 2-methylbenzamide oxime.
In-depth Technical Guide: 2-Methylbenzamide oxime (CAS 40312-14-9)
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the request for an in-depth technical guide on the compound with CAS number 40312-14-9, identified as 2-Methylbenzamide oxime, also known as N-hydroxy-2-methyl-benzamidine.[1] Following a comprehensive review of publicly available scientific literature and databases, it must be reported that there is a significant lack of experimental data regarding the biological, pharmacological, and toxicological properties of this specific compound.
The available information is primarily limited to its chemical identity and its role as a synthetic intermediate in pharmaceutical research.[2] No detailed studies presenting quantitative data on its mechanism of action, signaling pathways, or specific experimental protocols for biological assays were found.
Therefore, the creation of a detailed technical guide including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time. This document will instead provide a summary of the available chemical and safety information for 2-Methylbenzamide oxime.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of 2-Methylbenzamide oxime is presented in Table 1. This information is compiled from various chemical supplier and database sources.
| Property | Value | Reference |
| CAS Number | 40312-14-9 | [1][3] |
| Synonyms | N-hydroxy-2-methyl-benzamidine, o-Tolylamidoxime | [1][2] |
| Molecular Formula | C₈H₁₀N₂O | [1][3] |
| Molecular Weight | 150.18 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 144-148 °C | [3] |
Safety and Hazard Information
Safety data sheets indicate that 2-Methylbenzamide oxime is classified as acutely toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] Standard safety precautions should be observed when handling this compound.
Potential as a Synthetic Intermediate
2-Methylbenzamide oxime is commercially available and primarily marketed as a synthetic intermediate for pharmaceutical synthesis.[2] The oxime functional group is a versatile moiety in medicinal chemistry, known to be a part of various biologically active compounds.[2][4] Oximes have been explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[4] However, it is crucial to reiterate that no specific biological activity has been documented for 2-Methylbenzamide oxime itself in the reviewed literature.
Logical Relationship Diagram
The following diagram illustrates the current understanding of 2-Methylbenzamide oxime's position in the context of drug discovery and development, highlighting the absence of biological data.
References
- 1. N-Hydroxy-2-methyl-benzamidine | C8H10N2O | CID 3098087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-メチルベンズアミドオキシム 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Methylbenzamide Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylbenzamide oxime. It details the expected spectroscopic characteristics of the molecule based on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document also outlines detailed experimental protocols for these techniques and presents a generalized workflow for the synthesis and characterization of benzamide (B126) oximes. Due to a lack of published experimental data for this specific molecule in the available literature, the quantitative data presented herein is predictive and illustrative, based on the analysis of structurally similar compounds.
Introduction
2-Methylbenzamide oxime (C₈H₁₀N₂O, Molar Mass: 150.18 g/mol ) is an organic compound featuring a benzamide core with a methyl substituent at the ortho position and an oxime functional group.[1] Oximes and their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough spectroscopic characterization is the foundational step in the verification of the structure and purity of newly synthesized compounds like 2-Methylbenzamide oxime, and it is crucial for its potential application in further research and development. This guide serves as a reference for the analytical methodologies and expected spectroscopic data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 2-Methylbenzamide oxime. These values are estimated based on the known spectroscopic behavior of related compounds, including benzamides, benzaldehyde (B42025) oximes, and other substituted aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Methylbenzamide Oxime (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 11.0 | Singlet | 1H | N-OH |
| ~7.2 - 7.5 | Multiplet | 4H | Aromatic (C₆H₄) |
| ~5.5 - 6.0 | Singlet (broad) | 2H | -NH₂ |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data for 2-Methylbenzamide Oxime (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C=NOH |
| ~135 - 140 | Quaternary Aromatic C-CH₃ |
| ~130 - 135 | Quaternary Aromatic C-C(NOH)NH₂ |
| ~125 - 130 | Aromatic CH |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Methylbenzamide Oxime
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3150 (broad) | O-H stretch | Oxime (N-OH) |
| 3400 - 3300 | N-H stretch | Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Methyl (-CH₃) |
| 1660 - 1630 | C=N stretch | Oxime |
| 1620 - 1580 | C=C stretch | Aromatic |
| 1620 - 1550 | N-H bend | Amine (-NH₂) |
| 960 - 930 | N-O stretch | Oxime |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Methylbenzamide Oxime
| m/z | Ion |
| 150 | [M]⁺ (Molecular Ion) |
| 133 | [M-NH₃]⁺ |
| 119 | [M-NOH]⁺ |
| 91 | [C₇H₇]⁺ |
UV-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Visible Absorption for 2-Methylbenzamide Oxime (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~210 | High | π → π |
| ~250-290 | Moderate to Low | n → π |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 2-Methylbenzamide oxime.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of 2-Methylbenzamide oxime in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Analyze the molecular ion peak and the fragmentation pattern.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) of a known concentration.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use a cuvette containing the pure solvent as a reference.
-
Scan the sample over the UV-Vis range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a benzamide oxime.
Caption: General workflow for synthesis and characterization.
Signaling Pathways
A thorough search of the available scientific literature did not yield any information regarding the involvement of 2-Methylbenzamide oxime in specific biological signaling pathways. This compound is primarily documented as a chemical intermediate, and its biological activity, if any, has not been extensively studied or reported.
Conclusion
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methylbenzamide Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure, conformation, and synthesis of 2-Methylbenzamide oxime. While comprehensive crystallographic data for this specific molecule is not publicly available, this document extrapolates likely structural features and conformational states based on established principles of organic chemistry and data from analogous compounds. It further outlines detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Properties
2-Methylbenzamide oxime, with the chemical formula C₈H₁₀N₂O, is an organic compound featuring a benzamide (B126) core structure modified with an oxime functional group. The presence of the ortho-methyl group on the phenyl ring introduces steric and electronic effects that influence the molecule's overall conformation and potential biological activity.
Table 1: Physicochemical Properties of 2-Methylbenzamide Oxime
| Property | Value | Reference |
| CAS Number | 40312-14-9 | |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| Melting Point | 144-148 °C | |
| Appearance | Solid | |
| SMILES String | Cc1ccccc1\C(N)=N/O | |
| InChI Key | UAKAWWHOQNNATR-UHFFFAOYSA-N |
Synthesis of 2-Methylbenzamide Oxime
The synthesis of 2-Methylbenzamide oxime can be achieved through the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base. An alternative and common route for oxime synthesis involves the condensation of the corresponding aldehyde (2-methylbenzaldehyde) with hydroxylamine.[1][2][3][4] Below are detailed protocols for a plausible synthetic route from the nitrile.
Experimental Protocol: Synthesis from 2-Methylbenzonitrile
This procedure is based on established methods for the synthesis of amidoximes from nitriles.
Materials:
-
2-Methylbenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent to yield the crude product.
-
Recrystallization: The crude 2-Methylbenzamide oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Molecular Conformation and Stereochemistry
The conformation of 2-Methylbenzamide oxime is primarily determined by two key structural features: the rotation around the C-C bond connecting the phenyl ring and the amidoxime (B1450833) group, and the stereochemistry of the C=N double bond.
E/Z Isomerism
The C=N double bond of the oxime group results in the potential for E/Z isomerism. The Z-isomer has the -OH group and the amino group on the same side of the double bond, while the E-isomer has them on opposite sides. The synthesis of oximes often results in a mixture of both isomers, with the E isomer generally being the thermodynamically more stable product.[5] The specific ratio of E/Z isomers can be influenced by reaction conditions such as solvent, temperature, and pH.
Separation of the isomers can be challenging but may be achieved by fractional crystallization or chromatography. The stereoselective synthesis of one isomer is also a possibility, for instance, by treating a mixture with a protic or Lewis acid to selectively precipitate the E isomer.[6]
Rotational Conformation
The presence of the methyl group at the ortho position of the phenyl ring introduces significant steric hindrance. This is expected to restrict the free rotation around the single bond connecting the phenyl ring to the amidoxime carbon. Consequently, the phenyl ring is likely to be non-coplanar with the C(=NOH)NH₂ moiety to minimize steric strain. This torsional angle will be a key determinant of the molecule's three-dimensional shape. Studies on ortho-substituted N-methoxy-N-methyl benzamides have shown that steric hindrance can lead to the presence of stable rotamers at room temperature, which can be observed by NMR spectroscopy.[7] A similar effect can be anticipated for 2-Methylbenzamide oxime.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton of the oxime.
-
Aromatic Protons: Due to the ortho-substitution, the aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm.
-
Methyl Protons: A singlet corresponding to the three methyl protons (-CH₃) would likely appear around δ 2.3-2.5 ppm.
-
Amine Protons: The two amine protons (-NH₂) are expected to produce a broad singlet. Its chemical shift can be variable.
-
Hydroxyl Proton: The oxime hydroxyl proton (-OH) will also likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-140 ppm).
-
Amidoxime Carbon: The carbon of the C=NOH group is expected to have a chemical shift in the range of δ 150-160 ppm.
-
Methyl Carbon: The methyl carbon signal should appear upfield, around δ 20-25 ppm.
Table 2: Predicted NMR Spectral Data for 2-Methylbenzamide Oxime
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 (m) | 125 - 135 |
| Aromatic C-CH₃ | - | ~138 |
| Aromatic C-C(N) | - | ~130 |
| C=NOH | - | 150 - 160 |
| -CH₃ | 2.3 - 2.5 (s) | 20 - 25 |
| -NH₂ | Broad singlet (variable) | - |
| -OH | Broad singlet (variable) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified 2-Methylbenzamide oxime in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for unambiguous assignment of all proton and carbon signals.
Conclusion
2-Methylbenzamide oxime is a molecule with interesting conformational properties arising from the interplay of E/Z isomerism at the oxime group and sterically hindered rotation around the aryl-carbon bond. While detailed structural data from X-ray crystallography is currently unavailable, a comprehensive understanding of its likely structure and behavior can be inferred from established chemical principles and spectroscopic analysis. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further investigation in fields such as medicinal chemistry and materials science.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scielo.org.za [scielo.org.za]
- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
An In-depth Technical Guide to the Solubility of 2-Methylbenzamide Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylbenzamide oxime. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted qualitative solubility profile based on the molecule's chemical structure and the known behavior of related compounds. Furthermore, this guide presents detailed, standardized experimental protocols for the quantitative determination of its solubility in a variety of common laboratory solvents, empowering researchers to generate precise data for their specific applications.
Introduction to 2-Methylbenzamide Oxime
2-Methylbenzamide oxime is an organic compound with the chemical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol .[1] Its structure incorporates a benzamide (B126) group with a methyl substituent on the aromatic ring and an oxime functional group. The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (C=N and C=O inferred from the amide precursor) suggests a nuanced solubility profile, with the potential for solubility in a range of polar solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation development, and pharmacological studies.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₀N₂O[1]
-
Molecular Weight: 150.18 g/mol [1]
-
Appearance: Solid[1]
-
Melting Point: 144-148 °C[1]
Predicted Solubility Profile
In the absence of specific experimental data, the "like dissolves like" principle provides a foundational basis for predicting the solubility of 2-Methylbenzamide oxime. The molecule's aromatic ring and methyl group contribute to its nonpolar character, while the amide and oxime functional groups introduce polarity and hydrogen bonding capabilities. Generally, oximes are described as being poorly soluble in water.[2][3] The solubility of a related compound, 2-Methylbenzamide, is noted as "very soluble" in alcohol.[4]
Based on these structural features and the properties of analogous compounds, a qualitative solubility profile can be predicted. It is crucial to experimentally verify these predictions.
Table 1: Predicted Qualitative Solubility of 2-Methylbenzamide Oxime in Various Solvents
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The oxime and amide groups can form hydrogen bonds with protic solvents.[5] While oximes are generally poorly soluble in water, the presence of the amide group may enhance aqueous solubility compared to simple oximes.[2][3] Solubility is expected to be higher in alcohols compared to water due to the organic nature of the rest of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Moderately Soluble to Soluble | The polar nature of these solvents can interact with the polar functional groups of 2-Methylbenzamide oxime through dipole-dipole interactions. For a similar compound, pyrazine-2-amidoxime, solubility is high in DMSO and DMF.[6] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity imparted by the amide and oxime functional groups will likely limit solubility in non-polar solvents. The nonpolar aromatic ring and methyl group may allow for some minimal solubility. |
| Acidic/Basic (aq) | 5% HCl, 5% NaOH | Potentially Soluble | The oxime group can exhibit weak acidic properties, and the amide and oxime nitrogens can be weakly basic. Solubility in acidic or basic solutions would depend on the pKa of the compound and whether a salt is formed.[7] Experimental determination is necessary to confirm this behavior. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental methodology is essential. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[8][9]
3.1. Materials and Equipment
-
2-Methylbenzamide oxime (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument such as a UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-Methylbenzamide oxime to a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
-
-
Quantification of Solute:
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of 2-Methylbenzamide oxime of known concentrations.
-
Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of 2-Methylbenzamide oxime in the original saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Factors Influencing Solubility
Several factors can influence the solubility of 2-Methylbenzamide oxime and should be considered during experimental design and data interpretation:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[9] Therefore, it is crucial to control and report the temperature at which solubility measurements are performed.
-
pH: For ionizable compounds, solubility can be significantly affected by the pH of the medium. As 2-Methylbenzamide oxime has weakly acidic and basic functional groups, its solubility in aqueous solutions may vary with pH.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the 2-Methylbenzamide oxime being used.
Conclusion
References
- 1. N-羟基-2-甲基苯甲脒 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
The Rising Profile of Substituted Benzamide Oximes: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Expanding Applications of Substituted Benzamide (B126) Oximes
Substituted benzamide oximes, a versatile class of organic compounds, are attracting significant attention across various fields of chemical and biological research. Characterized by a central benzamide scaffold with a hydroxylaminoimine group, these molecules serve not only as crucial synthetic intermediates but also as promising therapeutic agents and prodrugs. Their unique structural and electronic properties allow for a diverse range of biological activities, from enzyme inhibition to the modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the current and potential applications of substituted benzamide oximes, complete with experimental protocols, quantitative data, and visual representations of their mechanisms of action and research workflows.
Core Applications in Research and Drug Discovery
The research landscape for substituted benzamide oximes is rapidly expanding. Key areas of investigation include their roles as anticancer agents, anti-inflammatory compounds, and prodrugs for potent amidine-based inhibitors.
Anticancer Research
Substituted benzamide oximes and their parent benzamides have demonstrated significant potential in oncology by targeting various cancer-associated pathways.
-
Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and proliferation of several cancers, including medulloblastoma and basal cell carcinoma. The Smoothened (Smo) receptor is a key component of this pathway. Several substituted benzamide derivatives have been identified as potent Smo antagonists, preventing its translocation to the primary cilium and thereby blocking downstream signal transduction. Molecular docking studies have revealed that these compounds can form hydrogen bonds with key residues like Tyr394 and Arg400 in the Smo binding pocket, leading to potent pathway inhibition.[1]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is linked to many cancers, making them an important therapeutic target. N-(2-aminophenyl)-benzamide derivatives are a well-established class of HDAC inhibitors. The introduction of an oxime or related heterocyclic capping group can enhance potency and selectivity, particularly against Class I HDACs like HDAC1, HDAC2, and HDAC3.
-
Facilitates Chromatin Transcription (FACT) Inhibition: The FACT complex (comprising SSRP1 and SPT16) is a histone chaperone that is critical for DNA replication, repair, and transcription. It is overexpressed in many cancer types, making it an attractive target. While specific research into benzamide oximes as FACT inhibitors is still emerging, the development of assays to screen for FACT inhibitors opens the door for evaluating this chemical class against this novel target.
Anti-inflammatory and Analgesic Properties
-
Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. Substituted benzamides and related compounds, including those incorporating oxime functionalities, have been developed as selective COX-2 inhibitors.[2][3] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[4][5]
Prodrugs for Serine Protease Inhibitors
One of the most well-developed applications of benzamide oximes is their use as prodrugs for amidines.[6][7] Amidines are highly basic compounds that are often potent inhibitors of enzymes like serine proteases (e.g., thrombin, plasmin, trypsin). However, their strong basicity leads to protonation at physiological pH, resulting in high hydrophilicity and poor oral bioavailability.
The corresponding benzamide oxime (an N-hydroxyamidine) is significantly less basic and more lipophilic, allowing for better absorption from the gastrointestinal tract.[6][7] Once absorbed, the amidoxime (B1450833) is reduced in vivo by enzyme systems, such as those involving cytochrome P450, to release the active amidine drug. This prodrug strategy effectively overcomes the pharmacokinetic limitations of potent amidine-based inhibitors.
Quantitative Data Summary
The following tables summarize the biological activity of representative substituted benzamide oximes and related derivatives across various applications.
Table 1: Anticancer Activity of Substituted Benzamide and Oxime Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Methoxybenzamide (B150088) (Cpd 21) | Daoy (Medulloblastoma) | ~0.1 | Vismodegib | ~0.2 |
| N-(piperidin-4-yl)benzamide (10b) | HepG2 (Liver Cancer) | 0.12 | - | - |
| N-(piperidin-4-yl)benzamide (10j) | HepG2 (Liver Cancer) | 0.13 | - | - |
| Bis-benzamide (9a) | LNCaP (Prostate Cancer) | 0.057 | D2 | 0.040 |
| Imidazo[1,2-a]pyrimidine (3a) | A549 (Lung Cancer) | 5.988 | - | - |
Data compiled from multiple sources, including references[1][7][8][9]. Note that some compounds listed are benzamides, which serve as the core scaffold for the corresponding oximes.
Table 2: COX Inhibition by Substituted Benzamide and Oxime-Related Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| 1,3,4-Oxadiazole/Oxime Hybrid | COX-2 | 2.30 - 6.13 | Selective for COX-2 | Indomethacin (COX-2 IC50 = 24.60 µM) |
| Benzamide-Triazole Hybrid (6b) | COX-2 | 0.04 | 329 | Celecoxib (COX-2 IC50 = 0.05 µM) |
| Benzamide-Triazole Hybrid (6j) | COX-2 | 0.04 | 312 | Celecoxib (COX-2 IC50 = 0.05 µM) |
| Pyrazole Derivative (PYZ16) | COX-2 | 0.52 | 10.73 | Celecoxib (COX-2 IC50 = 0.78 µM) |
| Indomethacin Amide (7) | COX-2 | 0.009 | 222 | Indomethacin |
Data compiled from multiple sources, including references[2][3][5][10]. The table includes related heterocyclic compounds to illustrate the potency of COX inhibitors built around similar pharmacophores.
Table 3: Serine Protease Inhibition by Benzamidine (B55565) Derivatives (Active form of Benzamide Oxime Prodrugs)
| Compound | Target Enzyme | Ki (µM) | Inhibition Type |
| Benzamidine | Trypsin-like (A. gemmatalis) | 11.2 | Competitive |
| Benzamidine | Bovine β-trypsin | 18.4 | Competitive |
| Substituted Benzamidines | Human Thrombin | Micromolar range | Competitive |
| Substituted Benzamidines | Human Plasmin | Micromolar range | Competitive |
Data compiled from references[4][6][7][11]. These values represent the activity of the amidine, which is the active drug released from a benzamide oxime prodrug.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of substituted benzamide oximes.
Protocol 1: General Synthesis of Substituted N-Hydroxybenzamides (Benzamide Oximes)
This protocol describes a common method for synthesizing benzamide oximes from the corresponding benzonitriles.
Materials:
-
Substituted benzonitrile (B105546)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted benzonitrile (1 equivalent) in ethanol.
-
Reagent Addition: In a separate container, prepare a solution of hydroxylamine hydrochloride (1.5-2 equivalents) and potassium carbonate (1.5-2 equivalents) in a mixture of ethanol and water.
-
Reaction: Add the hydroxylamine/carbonate solution to the stirred benzonitrile solution.
-
Reflux: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is used to determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.[1][4]
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in COX Assay Buffer. Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.
-
Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and the fluorometric probe.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence in a kinetic mode for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 3: Hedgehog Signaling Gli-Luciferase Reporter Assay
This cell-based assay is used to screen for inhibitors of the Hedgehog signaling pathway.[12][13]
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
Cell culture medium (e.g., DMEM with 10% calf serum).
-
Assay medium (low serum, e.g., DMEM with 0.5% calf serum).
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule Smo agonist (e.g., SAG).
-
Test compound dissolved in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Gli-reporter NIH/3T3 cells into a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Cell Treatment: After 16-24 hours, carefully replace the growth medium with low-serum assay medium.
-
Compound Addition: Add serial dilutions of the test compound (or DMSO for control) to the wells.
-
Pathway Activation: Add the Hh pathway activator (e.g., Shh-conditioned medium) to all wells except the negative control.
-
Incubation: Incubate the plate for 24-30 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Luminescence Measurement: Transfer the cell lysate to an opaque luminometer plate. Measure the firefly luciferase activity, then add the Stop & Glo® reagent and measure the Renilla luciferase activity using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition of Hh signaling for each compound concentration relative to the activated (Shh/SAG only) and non-activated (DMSO only) controls.
-
Determine the IC50 value by plotting the normalized activity against the logarithm of the inhibitor concentration.
-
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental processes.
Hedgehog Signaling Pathway Inhibition
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by substituted benzamide oxime derivatives that target the Smoothened receptor.
Caption: Inhibition of the Hedgehog signaling pathway by a substituted benzamide oxime targeting SMO.
General Drug Discovery Workflow
The following workflow diagram outlines the typical stages of research and development for novel substituted benzamide oximes, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery and development of substituted benzamide oxime drug candidates.
Conclusion
Substituted benzamide oximes represent a highly versatile and promising scaffold in modern medicinal chemistry and drug discovery. Their demonstrated efficacy in targeting key cancer pathways, their utility as anti-inflammatory agents, and their clever application as prodrugs highlight their broad therapeutic potential. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to explore and expand the applications of this valuable chemical class. As our understanding of complex diseases continues to evolve, the adaptable nature of the substituted benzamide oxime scaffold ensures it will remain a focal point for the development of novel and effective therapeutic agents.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
E/Z Isomerism in 2-Methylbenzamide Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the E/Z isomerism in 2-Methylbenzamide oxime. Given the limited availability of specific experimental data for the separated E and Z isomers of 2-Methylbenzamide oxime in publicly accessible literature, this guide leverages data from the parent compound, Benzamide (B126) oxime, as a primary illustrative example. The principles of synthesis, characterization, and isomer separation are broadly applicable.
Introduction to E/Z Isomerism in Oximes
E/Z isomerism, a form of stereoisomerism, arises in compounds with a C=N double bond due to restricted rotation.[1] In the case of 2-Methylbenzamide oxime, the two possible isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. The lone pair on the nitrogen atom is considered the lowest priority group. For 2-Methylbenzamide oxime, the substituents on the carbon are the 2-methylphenyl group and the amino group (-NH2). The substituents on the nitrogen are the hydroxyl group (-OH) and the lone pair.
-
(Z)-isomer: The higher priority groups on the carbon (2-methylphenyl) and nitrogen (hydroxyl) are on the same side of the C=N double bond.
-
(E)-isomer: The higher priority groups are on opposite sides of the C=N double bond.
The classical synthesis of oximes often results in a mixture of both E and Z isomers.[2] The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts.[2] The separation and characterization of these individual isomers are crucial in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Synthesis and Isomerization
The synthesis of 2-Methylbenzamide oxime typically proceeds via the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632). This reaction is often carried out in the presence of a base.
A general synthetic approach involves refluxing a mixture of the nitrile and hydroxylamine hydrochloride with a base like potassium carbonate in an ethanol/water solvent system.[3] While this method is effective for producing the oxime, it commonly yields a mixture of E/Z isomers.[2]
Caption: General reaction scheme for the synthesis of 2-Methylbenzamide oxime.
Interconversion between the E and Z isomers can be achieved. For instance, treatment of an E/Z mixture with a protic or Lewis acid under anhydrous conditions can selectively precipitate the E isomer as an immonium complex.[4] Subsequent neutralization can yield the pure E isomer.[4] Photochemical methods have also been employed for the isomerization of oximes.[5]
Isomer Separation and Purification
The separation of E and Z isomers of oximes is commonly achieved through chromatographic techniques or fractional crystallization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation of E/Z isomers. The difference in polarity between the two isomers allows for their differential retention on a nonpolar stationary phase.
-
Column Chromatography: Silica gel column chromatography can be employed to separate the isomers, often requiring careful selection of the eluent system to achieve good resolution.[6]
-
Fractional Crystallization: This method relies on the different solubilities of the E and Z isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized from the mixture.
Caption: General workflow for the separation of E/Z isomers.
Structural Characterization
The unambiguous determination of the E/Z configuration of oxime isomers relies on spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the stereochemistry in the solid state. Although a crystal structure for 2-Methylbenzamide oxime has not been reported, the crystal structure of the parent compound, Benzamide oxime, has been determined.[3] The analysis revealed that Benzamide oxime exists in the E configuration in the crystalline state.[3] The molecules are linked by intermolecular hydrogen bonds to form a two-dimensional network.[3]
| Compound | Parameter | Value | Reference |
| Benzamide oxime | Formula | C7H8N2O | [3] |
| Crystal System | Monoclinic | [3] | |
| Space Group | P21/c | [8] | |
| a (Å) | 12.579 (2) | [3] | |
| b (Å) | 5.053 (1) | [3] | |
| c (Å) | 10.908 (2) | [3] | |
| β (°) | 90.380 (7) | [3] | |
| V (ų) | 693.3 (2) | [3] | |
| Z | 4 | [3] | |
| Configuration | E | [3] |
Table 1: Crystallographic Data for (E)-Benzamide Oxime.
Caption: Key techniques for the structural elucidation of E/Z isomers.
Experimental Protocols
The following are generalized protocols for the synthesis and separation of benzamide oximes, which can be adapted for 2-Methylbenzamide oxime.
Synthesis of 2-Methylbenzamide Oxime
Materials:
-
2-Methylbenzonitrile
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbenzonitrile (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in ethanol.
-
Separately, dissolve potassium carbonate (1 equivalent) in a minimal amount of water.
-
Add the potassium carbonate solution to the flask containing the nitrile and hydroxylamine hydrochloride.
-
Heat the reaction mixture to reflux and maintain for approximately 12 hours.[3]
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
The filtrate, containing the product, can be concentrated under reduced pressure.
-
The crude product, a mixture of E and Z isomers, can be purified by recrystallization or chromatography.
Separation of E/Z Isomers by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Procedure:
-
Prepare a stock solution of the crude 2-Methylbenzamide oxime mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Develop a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An isocratic or gradient elution may be necessary to achieve optimal separation.
-
Equilibrate the C18 column with the mobile phase.
-
Inject the sample solution onto the column.
-
Monitor the elution of the isomers using the UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the separated E and Z isomers.
-
Analyze the collected fractions to confirm their purity.
Conclusion
The study of E/Z isomerism in 2-Methylbenzamide oxime is essential for understanding its chemical and biological properties. While specific data for the individual isomers are limited, established methods for the synthesis, separation, and characterization of related benzamide oximes provide a solid framework for future research. The protocols and data presented in this guide offer a comprehensive starting point for scientists and researchers working with this class of compounds. Further investigation is warranted to isolate and fully characterize the E and Z isomers of 2-Methylbenzamide oxime and to evaluate their differential activities in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzamide oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 5. Benzamide oxime, CAS No. 613-92-3 - iChemical [ichemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thermal Stability of 2-Methylbenzamide Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2-Methylbenzamide oxime. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related benzamide (B126) oxime derivatives and established principles of thermal analysis to offer a robust framework for its handling and assessment. This document is intended to support research, development, and safety protocols by providing detailed experimental methodologies, potential thermal degradation pathways, and a summary of key physicochemical properties.
Physicochemical Properties of 2-Methylbenzamide Oxime
A foundational understanding of the compound's basic properties is essential before delving into its thermal stability. The table below summarizes the key physicochemical data for 2-Methylbenzamide oxime.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| CAS Number | 40312-14-9 | |
| Appearance | Solid | |
| Melting Point | 144-148 °C |
Thermal Stability Analysis
It is crucial for researchers and drug development professionals to conduct their own thermal stability studies to determine the precise decomposition temperature and associated energetic profile. The following sections outline detailed, standardized protocols for these essential analyses.
Experimental Protocols for Thermal Analysis
To ensure the safe handling and processing of 2-Methylbenzamide oxime, a thorough evaluation of its thermal stability is paramount. The following are detailed methodologies for key experiments used to assess thermal hazards.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of 2-Methylbenzamide oxime by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 3-5 mg of 2-Methylbenzamide oxime into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 350 °C. A heating rate of 10 °C/min is standard for initial screening.
-
Data Collection: Record the sample mass and temperature continuously throughout the experiment.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition of 2-Methylbenzamide oxime.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of 2-Methylbenzamide oxime into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point, as determined by TGA, at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. Integrate the peak areas to determine the enthalpy changes.
Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions, providing data on the time-temperature-pressure relationship for the decomposition of 2-Methylbenzamide oxime.
Methodology:
-
Sample Preparation: A precisely weighed sample of 2-Methylbenzamide oxime is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy C).
-
Experimental Setup: The bomb is placed within the ARC's adiabatic calorimeter.
-
Heat-Wait-Search Protocol:
-
The sample is heated in small, incremental steps (e.g., 5 °C).
-
After each step, the system waits for thermal equilibrium.
-
The instrument then monitors the sample's self-heating rate. If the rate is below a set threshold (e.g., 0.02 °C/min), the next heating step is initiated.
-
-
Adiabatic Tracking: Once the self-heating rate exceeds the threshold, the instrument switches to adiabatic mode. The calorimeter's heaters match the sample temperature, ensuring no heat is lost to the surroundings.
-
Data Collection: Temperature and pressure are continuously monitored until the reaction is complete.
-
Data Analysis: The data is used to determine the onset temperature of self-heating, the time to maximum rate, and the adiabatic temperature rise, which are critical for process safety design[4][5][6].
Visualizing Experimental Workflows and Decomposition Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a plausible thermal decomposition pathway for 2-Methylbenzamide oxime.
References
- 1. researchgate.net [researchgate.net]
- 2. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. byjus.com [byjus.com]
- 4. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 5. belmontscientific.com [belmontscientific.com]
- 6. thermalhazardtechnology.com [thermalhazardtechnology.com]
A Technical Guide to the Historical Synthesis of Aryl-Substituted Amidoximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl-substituted amidoximes are a class of organic compounds featuring a hydroxyimino and an amino group attached to the same carbon atom of an aromatic ring. Their significance in medicinal chemistry and drug development is well-established, with applications as prodrugs and as key intermediates in the synthesis of various heterocyclic compounds.[1] The amidoxime (B1450833) functional group is often considered a bioisostere of a carboxylic acid, enhancing its utility in the design of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the historical and modern synthetic methods for preparing these valuable compounds, complete with detailed experimental protocols, comparative quantitative data, and workflow diagrams to elucidate the synthetic pathways.
Historical Context: The Genesis of Amidoxime Synthesis
The journey of amidoxime synthesis began in the late 19th century. The first documented synthesis of an amidoxime, specifically formamidoxime, was achieved by Lossen and Schigerdecker in 1873.[2] However, the structural elucidation and the development of a more general synthetic route are credited to Tiemann in 1884.[2] Tiemann's seminal work established the reaction of nitriles with hydroxylamine (B1172632) as the foundational method for amidoxime synthesis, a method that remains the most widely used to this day.[2]
Core Synthetic Methodologies
The synthesis of aryl-substituted amidoximes has evolved from classical thermal methods to more efficient, modern techniques. This section details the key historical and contemporary approaches, providing a timeline of innovation in the field.
The Classical Tiemann Synthesis: From Aryl Nitriles and Hydroxylamine
The most traditional and widely practiced method for synthesizing aryl-substituted amidoximes is the reaction of an aryl nitrile with hydroxylamine.[2] This nucleophilic addition reaction is typically carried out in an alcoholic solvent with the presence of a base to liberate free hydroxylamine from its hydrochloride salt.[2]
General Reaction Scheme:
Ar-C≡N + NH₂OH·HCl + Base → Ar-C(NH₂)=NOH + Base·HCl + H₂O
Detailed Experimental Protocol: Synthesis of Benzamidoxime
This protocol is a representative example of the classical Tiemann method.
-
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.1 equivalents) is prepared in a mixture of ethanol and water.
-
Benzonitrile (1.0 equivalent) is added to the flask.
-
The reaction mixture is heated to reflux (typically 60-80 °C) and maintained for several hours (ranging from 1 to 48 hours, depending on the substrate).[2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzamidoxime.
-
The product can be further purified by recrystallization.
-
Synthesis from Aryl Thioamides
An alternative route to aryl-substituted amidoximes involves the reaction of aryl thioamides with hydroxylamine. This method can sometimes provide better yields than the corresponding reaction with nitriles.[2]
General Reaction Scheme:
Ar-C(S)NH₂ + NH₂OH → Ar-C(NH₂)=NOH + H₂S
Detailed Experimental Protocol: Synthesis of an Aryl Amidoxime from an Aryl Thioamide
-
Materials:
-
Aryl thioamide
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., triethylamine (B128534) or sodium carbonate)
-
An alcohol solvent (e.g., ethanol or methanol)
-
-
Procedure:
-
The aryl thioamide is dissolved in an alcoholic solvent.
-
Hydroxylamine hydrochloride and the base are added to the solution.
-
The mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
The work-up procedure is similar to that of the Tiemann synthesis, involving solvent removal and extraction to isolate the amidoxime product.
-
One-Pot Synthesis from Carboxylic Acids
More recent advancements have led to the development of one-pot procedures that allow for the synthesis of N-substituted aryl amidoximes directly from carboxylic acids, bypassing the need to first synthesize and isolate the corresponding nitrile or amide.[3]
General Reaction Scheme:
Ar-COOH + R-NH₂ + Dehydrating Agent → [Ar-C(O)NH-R] → Ar-C(NOH)NH-R
Detailed Experimental Protocol: One-Pot Synthesis of N-Substituted Aryl Amidoximes from Carboxylic Acids [3]
-
Materials:
-
Aryl carboxylic acid (0.50 mmol)
-
Amine (0.50 mmol)
-
Iodine (1.5 mmol)
-
Triphenylphosphine (B44618) (1.5 mmol)
-
Triethylamine (3.25 mmol)
-
Hydroxylamine hydrochloride (0.75 mmol)
-
Dry dichloromethane (B109758) (5 mL)
-
-
Procedure:
-
To a solution of iodine and triphenylphosphine in dry dichloromethane at 0 °C, the carboxylic acid derivative and the amine are added in one portion, followed by triethylamine.[3]
-
The resulting mixture is stirred at room temperature for 1 hour.[3]
-
Hydroxylamine hydrochloride is then added, and the reaction mixture is allowed to stir until the reaction is complete (typically within 2 hours).[3]
-
The crude mixture is concentrated under reduced pressure.
-
The product is purified by column chromatography.
-
Modern Energy-Input Methods: Microwave and Ultrasound Assistance
To accelerate reaction times and often improve yields, modern energy sources such as microwave irradiation and ultrasound have been applied to the synthesis of aryl-substituted amidoximes.
-
Microwave-Assisted Synthesis: This technique utilizes microwave heating to rapidly and uniformly heat the reaction mixture, significantly reducing reaction times from hours to minutes.[2] For instance, the synthesis of amidoximes from imidoylbenzotriazoles and hydroxylamine under microwave irradiation can be achieved in 5-15 minutes with good yields (65-81%).[2]
-
Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can enhance reaction rates and yields. A solvent-free method using ultrasonic irradiation for the reaction of nitriles and hydroxylamine has been reported to produce amidoximes in high yields (70-85%) with short reaction times.[2]
Quantitative Data Summary
The following tables summarize quantitative data for various synthesis methods of aryl-substituted amidoximes, allowing for easy comparison of their efficiencies.
Table 1: Comparison of Conventional and Green Synthesis of Aryl Amidoximes from Aryl Nitriles
| Aryl Nitrile (Ar-CN) | Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Conventional | Na₂CO₃ | EtOH/H₂O | Reflux | 6 | 85 | [4] |
| Benzonitrile | Green | Et₃N | H₂O | RT | 6 | 89 | [4] |
| 4-Chlorobenzonitrile | Conventional | Na₂CO₃ | EtOH/H₂O | Reflux | 8 | 82 | [4] |
| 4-Chlorobenzonitrile | Green | Et₃N | H₂O | RT | 6 | 87 | [4] |
| 4-Methoxybenzonitrile | Conventional | Na₂CO₃ | EtOH/H₂O | Reflux | 5 | 90 | [4] |
| 4-Methoxybenzonitrile | Green | Et₃N | H₂O | RT | 6 | 92 | [4] |
Table 2: Comparison of Energy-Input Methods for Aryl Amidoxime Synthesis
| Starting Material | Method | Conditions | Time | Yield (%) | Reference |
| Aryl Nitrile | Ultrasound | Solvent-free, NH₂OH·HCl | 15-30 min | 70-85 | [2] |
| Imidoylbenzotriazole | Microwave | NH₂OH, Solvent | 5-15 min | 65-81 | [2] |
Table 3: Yields for One-Pot Synthesis of N-Substituted Aryl Amidoximes from Amides [5]
| Amide | Product | Yield (%) |
| N-Phenylbenzamide | N'-Hydroxy-N-phenylbenzimidamide | 85 |
| N-(4-Methoxyphenyl)benzamide | N'-Hydroxy-N-(4-methoxyphenyl)benzimidamide | 88 |
| N-(4-Chlorophenyl)benzamide | N-(4-Chlorophenyl)-N'-hydroxybenzimidamide | 82 |
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic methods.
Caption: Overview of synthetic routes to aryl-substituted amidoximes.
Caption: Comparison of experimental workflows for amidoxime synthesis.
Conclusion
The synthesis of aryl-substituted amidoximes has a rich history, evolving from the foundational work of Tiemann to the highly efficient, green methodologies employed today. The classical approach using aryl nitriles and hydroxylamine remains a cornerstone of amidoxime synthesis, while modern techniques such as microwave and ultrasound assistance offer significant advantages in terms of reaction time and efficiency. The development of one-pot syntheses from readily available starting materials like carboxylic acids further expands the synthetic chemist's toolkit. For researchers and professionals in drug development, a thorough understanding of these diverse synthetic routes is crucial for the efficient and effective production of these important pharmaceutical building blocks. The choice of synthetic method will ultimately depend on factors such as substrate availability, desired scale, and the need for specific substitutions on the amidoxime core.
References
- 1. researchgate.net [researchgate.net]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Methylbenzamide Oxime as a Precursor in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzamide (B88809) oxime is a versatile and readily accessible precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The presence of the amidoxime (B1450833) functional group allows for diverse cyclization strategies, leading to the formation of key heterocyclic systems such as 1,2,4-oxadiazoles and quinazolines. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 2-methylbenzamide oxime in heterocyclic synthesis.
I. Synthesis of 3-(2-Methylphenyl)-1,2,4-Oxadiazoles
Application Note:
The most prominent application of 2-methylbenzamide oxime is in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The 1,2,4-oxadiazole (B8745197) ring is a well-recognized bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis typically involves the reaction of 2-methylbenzamide oxime with a carboxylic acid derivative (such as an acyl chloride, anhydride, or ester) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the desired 1,2,4-oxadiazole. Various methodologies, including conventional heating and microwave-assisted synthesis, have been developed to facilitate this transformation with high efficiency.
Data Presentation: Synthesis of 3-(2-Methylphenyl)-5-substituted-1,2,4-oxadiazoles
| Entry | 5-Substituent | Reagent | Catalyst/Base | Solvent | Time | Temp. (°C) | Yield (%) |
| 1 | Phenyl | Benzoyl chloride | Pyridine (B92270) | Dichloromethane (B109758) | 2 h | RT | ~90% |
| 2 | 4-Fluorophenyl | 4-Fluorobenzoyl chloride | K₂CO₃ | Dichloromethane | 12 h | RT | ~85% |
| 3 | Methyl | Acetic anhydride | None | Acetic Acid | 3 h | Reflux | ~80% |
| 4 | Prop-1-enyl | Crotonoyl chloride | Acetic acid (cat.) | THF/DMSO | 2 h | 120 | High |
| 5 | Various Aryl | Carboxylic Acids | Vilsmeier reagent | Dichloromethane | 3 h | RT | 61-93% |
Experimental Protocols:
Protocol 1: Synthesis of 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole via Acyl Chloride
-
To a solution of 2-methylbenzamide oxime (1.0 mmol) in anhydrous dichloromethane (10 mL), add pyridine (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 mmol) in dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (EtOAc/hexane gradient) to afford the title compound.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-(2-Methylphenyl)-5-aryl-1,2,4-oxadiazoles
-
In a microwave reactor vessel, combine 2-methylbenzamide oxime (1.0 mmol), a substituted carboxylic acid (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) in DMF (5 mL).[1]
-
Seal the vessel and subject it to microwave irradiation at 120 °C for 10-20 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 3-(2-methylphenyl)-5-aryl-1,2,4-oxadiazole.
Signaling Pathway/Experimental Workflow Diagram:
References
Application of 2-Methylbenzamide Oxime in Enzyme Inhibitor Development: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches did not yield specific data on the application of 2-Methylbenzamide Oxime as an enzyme inhibitor. There is a notable absence of published research detailing its specific enzyme targets, inhibitory potency (such as IC50 or Ki values), or established protocols for its use in enzyme inhibition assays.
However, the broader class of benzamide (B126) oxime and related oxime derivatives has shown significant promise in the development of inhibitors for various enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1) and Acetylcholinesterase (AChE). This document, therefore, provides a prospective application note and generalized protocols based on the activities of structurally similar compounds. The information herein is intended to serve as a foundational guide for researchers interested in exploring the potential of 2-Methylbenzamide Oxime as an enzyme inhibitor.
Introduction to Benzamide Oximes as Enzyme Inhibitors
Oxime derivatives are a versatile class of organic compounds with a wide range of biological activities.[1][2] In the context of enzyme inhibition, the oxime functional group can participate in key interactions within an enzyme's active site. Benzamide oximes, in particular, offer a scaffold that can be readily functionalized to achieve specificity and potency against various enzyme targets.
Potential Enzyme Targets
Based on the activity of related compounds, two promising enzyme targets for 2-Methylbenzamide Oxime could be:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[3] Its upregulation in many cancers contributes to an immunosuppressive tumor microenvironment.[4][5][6] Several amidoxime (B1450833) derivatives have been investigated as potent IDO1 inhibitors.[4]
-
Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. While many oximes are known as reactivators of organophosphate-inhibited AChE, they can also act as reversible inhibitors of the native enzyme.[7][8][9]
General Methodologies and Protocols
The following sections outline generalized protocols for the synthesis of benzamide oximes and for conducting enzyme inhibition assays. These are intended as starting points and would require optimization for 2-Methylbenzamide Oxime and a specific enzyme target.
Synthesis of 2-Methylbenzamide Oxime
A general and efficient method for the synthesis of benzamide oximes involves the reaction of the corresponding benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride in the presence of a base.
Materials:
-
2-Methylbenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Mortar and pestle (for solid-phase synthesis) or round-bottom flask with reflux condenser (for solution-phase synthesis)
Protocol (Solid-Phase Grinding Method - Example):
-
In a mortar, combine 2-methylbenzonitrile (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol).
-
Grind the mixture thoroughly with a pestle at room temperature for the time determined by reaction monitoring (e.g., thin-layer chromatography).
-
Upon reaction completion, add deionized water to the mortar and triturate the solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methylbenzamide Oxime.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
General Protocol for In Vitro Enzyme Inhibition Assay (Example: IDO1)
This protocol provides a general framework for assessing the inhibitory potential of 2-Methylbenzamide Oxime against human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene (B1212753) blue (cofactor)
-
Catalase
-
Potassium phosphate (B84403) buffer
-
2-Methylbenzamide Oxime (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction buffer containing potassium phosphate, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of 2-Methylbenzamide Oxime (or vehicle control, DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the recombinant human IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of 2-Methylbenzamide Oxime and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation (Hypothetical)
As no specific data for 2-Methylbenzamide Oxime exists, the following table is a template demonstrating how quantitative data for a series of hypothetical benzamide oxime derivatives could be presented.
| Compound | Enzyme Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| 2-Methylbenzamide Oxime | IDO1 | Data not available | Data not available | Data not available |
| 2-Methylbenzamide Oxime | AChE | Data not available | Data not available | Data not available |
| Benzamide Oxime (Example) | IDO1 | 15.2 | 7.8 | Competitive |
| 4-Chlorobenzamide Oxime (Example) | IDO1 | 5.8 | 2.5 | Competitive |
| Benzamide Oxime (Example) | AChE | >100 | - | - |
Visualizations
The following diagrams illustrate a general experimental workflow for enzyme inhibitor screening and a simplified signaling pathway relevant to a potential target of benzamide oximes.
Caption: General workflow for the synthesis, screening, and analysis of an enzyme inhibitor.
Caption: Simplified IDO1 signaling pathway and the hypothetical inhibitory action.
Conclusion and Future Directions
While there is a lack of specific data for 2-Methylbenzamide Oxime as an enzyme inhibitor, the information on related benzamide oxime structures suggests its potential as a lead compound for inhibitor development. Future research should focus on screening 2-Methylbenzamide Oxime against a panel of enzymes, particularly IDO1 and AChE, to determine its activity and selectivity. Should promising activity be identified, further studies would be warranted to elucidate its mechanism of action and to optimize its structure for improved potency and drug-like properties. The protocols and conceptual frameworks provided in this document offer a starting point for such investigations.
References
- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 6. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmsl.cz [mmsl.cz]
- 8. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxime-induced reactivation of acetylcholinesterase inhibited by organophosphinates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Studying the Reaction Kinetics of 2-Methylbenzamide Oxime Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzamide oxime and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Understanding the reaction kinetics of these compounds is crucial for determining their stability, degradation pathways, and potential interactions under physiological conditions. This document provides a detailed experimental setup and protocol for studying the reaction kinetics of the acid-catalyzed hydrolysis of 2-Methylbenzamide oxime.
The hydrolysis of oximes is a well-documented reaction, often proceeding through a tetrahedral intermediate.[1][2][3] The stability of oximes is generally greater than that of imines, a property attributed to electron delocalization.[2][3][4] This protocol outlines a UV-Vis spectrophotometric method to monitor the reaction progress and determine the kinetic parameters. Alternative analytical methods such as LC-MS/MS can also be employed for quantification.[5][6]
Materials and Methods
Reagents and Materials
-
2-Methylbenzamide oxime (97%, Sigma-Aldrich)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Potassium chloride (KCl)
-
Deionized water
-
Methanol, HPLC grade
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Thermostatted UV-Vis spectrophotometer
-
Stirred tank batch reactor or temperature-controlled water bath[7]
Instrumentation
A thermostatted UV-Vis spectrophotometer is required to maintain a constant temperature during the kinetic runs. The absorbance of the reaction mixture is monitored at a wavelength where the reactant (2-Methylbenzamide oxime) and the product (2-Methylbenzamide) have significantly different molar absorptivities. Preliminary spectral scans of the reactant and product are necessary to determine the optimal wavelength for monitoring the reaction.
Experimental Protocols
Preparation of Stock Solutions
-
2-Methylbenzamide Oxime Stock Solution (1 mM): Accurately weigh 15.02 mg of 2-Methylbenzamide oxime and dissolve it in a small amount of methanol. Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Hydrochloric Acid Solutions (0.1 M, 0.05 M, 0.01 M): Prepare by diluting a concentrated stock solution of HCl. Standardize the solutions by titration with a primary standard.
-
Ionic Strength Adjustment Solution (1 M KCl): Dissolve 7.46 g of KCl in 100 mL of deionized water. This solution is used to maintain a constant ionic strength across different experimental conditions.
Kinetic Measurement Protocol
-
Set the temperature of the UV-Vis spectrophotometer's cell holder to the desired temperature (e.g., 25°C, 37°C, 50°C).
-
In a 1 cm quartz cuvette, pipette 2.5 mL of the desired concentration of HCl solution and the appropriate volume of 1 M KCl to maintain constant ionic strength. Allow the solution to equilibrate to the set temperature for at least 15 minutes.
-
To initiate the reaction, rapidly add 0.5 mL of the 1 mM 2-Methylbenzamide oxime stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined wavelength as a function of time.
-
Record the absorbance until the reaction is complete, as indicated by a stable absorbance reading.
-
Repeat the experiment at different HCl concentrations and temperatures to determine the reaction order and activation energy.
Data Analysis
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following equation:
A_t = A_∞ + (A_0 - A_∞)e^(-k_obst)*
Where:
-
A_t is the absorbance at time t
-
A_∞ is the absorbance at infinite time (reaction completion)
-
A_0 is the initial absorbance
-
k_obs is the observed pseudo-first-order rate constant
The relationship between k_obs and the acid concentration [H⁺] can be used to determine the second-order rate constant (k).
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the kinetic study of 2-Methylbenzamide oxime hydrolysis.
Table 1: Effect of Acid Concentration on the Observed Rate Constant at 25°C
| [HCl] (M) | k_obs (s⁻¹) |
| 0.01 | 1.2 x 10⁻⁴ |
| 0.05 | 6.0 x 10⁻⁴ |
| 0.10 | 1.2 x 10⁻³ |
Table 2: Effect of Temperature on the Second-Order Rate Constant
| Temperature (°C) | k (M⁻¹s⁻¹) |
| 25 | 1.2 x 10⁻² |
| 37 | 3.5 x 10⁻² |
| 50 | 9.8 x 10⁻² |
Visualization
Experimental Workflow
Caption: Workflow for the kinetic study of 2-Methylbenzamide oxime hydrolysis.
Proposed Hydrolysis Pathway
Caption: Proposed acid-catalyzed hydrolysis pathway of 2-Methylbenzamide oxime.
References
- 1. Benzamide oxygen exchange concurrent with acid hydrolysis | Semantic Scholar [semanticscholar.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]
Application Notes and Protocols for the Quantification of 2-Methylbenzamide Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Methylbenzamide oxime in various sample matrices. The primary recommended method is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) due to its robustness and specificity for aromatic compounds. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented, which may be suitable for specific applications, particularly for volatile impurities.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from established protocols for the analysis of structurally similar aromatic oximes and amides, offering a reliable approach for the quantification of 2-Methylbenzamide oxime.[1][2][3]
Principle
Reversed-phase HPLC separates 2-Methylbenzamide oxime from other components in the sample matrix based on its polarity. The compound is eluted from a C18 column using a mobile phase of acetonitrile (B52724) and water. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a calibration curve prepared with known standards.[4][5]
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (or formic acid for MS-compatibility)
-
2-Methylbenzamide oxime reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 50:50 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
1.2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Methylbenzamide oxime reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.
1.2.4. Sample Preparation
-
Accurately weigh a portion of the sample expected to contain 2-Methylbenzamide oxime.
-
Dissolve the sample in a known volume of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.2.5. Analysis and Quantification
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of 2-Methylbenzamide oxime in the samples by comparing their peak areas to the calibration curve.
Method Validation Summary (Hypothetical Data)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for 2-Methylbenzamide oxime, based on typical values for similar aromatic compounds.[1][4][6]
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative method for the quantification of 2-Methylbenzamide oxime, especially for assessing its presence in complex matrices or for identifying volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Principle
The sample is vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count or a specific ion's abundance can be used for quantification.
Experimental Protocol (Conceptual)
2.2.1. Instrumentation and Materials
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
2-Methylbenzamide oxime reference standard
-
Autosampler vials with inserts
2.2.2. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 300 m/z |
2.2.3. Derivatization and Sample Preparation
-
Standard Preparation: Prepare a stock solution of 2-Methylbenzamide oxime in acetonitrile.
-
Derivatization: In a vial, mix an aliquot of the standard or sample solution with BSTFA. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Injection: Inject the derivatized solution into the GC-MS system.
Quantification Data Summary (Conceptual)
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Experimental Workflow: GC-MS Analysis
Signaling Pathways and Logical Relationships
The analytical methods described do not directly involve biological signaling pathways. However, the logical relationship in method selection is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Analysis of Amides on Discovery® RP-Amide C16 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador [mdpi.com]
Application Notes and Protocols: 2-Methylbenzamide Oxime in the Synthesis of Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methylbenzamide oxime as a key intermediate in the synthesis of potential therapeutic agents. The focus is on the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, a class of compounds known for a wide range of pharmacological activities. While direct therapeutic applications of 2-Methylbenzamide oxime itself are not extensively documented, its role as a versatile building block is of significant interest in medicinal chemistry.
Introduction
2-Methylbenzamide oxime, an amidoxime (B1450833) derivative, serves as a valuable precursor for the construction of various heterocyclic systems. Of particular importance is its application in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The 1,2,4-oxadiazole moiety is considered a "privileged structure" in drug discovery, appearing in numerous bioactive molecules with antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties. The synthesis typically involves the reaction of an amidoxime with a carboxylic acid derivative, leading to the formation of the stable five-membered oxadiazole ring.
Synthesis of 1,2,4-Oxadiazole Derivatives from 2-Methylbenzamide Oxime
A common and effective method for the synthesis of 1,2,4-oxadiazoles from 2-Methylbenzamide oxime involves a two-step, one-pot reaction. This process includes the initial O-acylation of the amidoxime followed by a cyclodehydration reaction.
Experimental Workflow for the Synthesis of 3-(2-Methylphenyl)-5-substituted-1,2,4-oxadiazoles
Workflow for the synthesis of 1,2,4-oxadiazoles.
Detailed Experimental Protocol
Materials:
-
2-Methylbenzamide oxime
-
Substituted carboxylic acid (e.g., 4-chlorobenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Hexane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methylbenzamide oxime (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
O-Acylation: To the stirred solution, add DCC (1.2 eq) and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 12-24 hours. The formation of the O-acylamidoxime intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclodehydration: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours until the cyclization to the 1,2,4-oxadiazole is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the synthesized 3-(2-methylphenyl)-5-substituted-1,2,4-oxadiazole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a 1,2,4-oxadiazole derivative using a protocol similar to the one described above. The biological activity data is hypothetical and serves as an example of the type of data that would be collected for a novel compound.
| Parameter | Value |
| Starting Material | 2-Methylbenzamide oxime |
| Reagent | 4-Chlorobenzoic acid |
| Product | 3-(2-Methylphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole |
| Reaction Yield | 75-85% |
| Melting Point | 125-127 °C |
| Biological Target | Example: MurA enzyme (bacterial cell wall synthesis) |
| In vitro Activity (IC50) | 10.5 µM |
Potential Therapeutic Applications and Signaling Pathways
Derivatives of 1,2,4-oxadiazoles synthesized from 2-Methylbenzamide oxime are being investigated for a variety of therapeutic applications, including as antimicrobial and anticancer agents.
Antimicrobial Activity
Many 1,2,4-oxadiazole derivatives exhibit potent antibacterial activity by inhibiting essential bacterial enzymes. For example, they can act as inhibitors of enzymes involved in bacterial cell wall biosynthesis, such as MurA.
Inhibition of bacterial cell wall synthesis.
Anticancer Activity
Certain 1,2,4-oxadiazoles have shown promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival. For instance, they may act as inhibitors of protein kinases, which are crucial regulators of cell growth and differentiation.
Inhibition of a generic kinase signaling pathway.
Conclusion
2-Methylbenzamide oxime is a readily accessible and versatile starting material for the synthesis of a diverse library of 1,2,4-oxadiazole derivatives. The straightforward and efficient synthetic protocols, coupled with the significant therapeutic potential of the resulting compounds, make 2-Methylbenzamide oxime a valuable tool for researchers and professionals in the field of drug discovery and development. Further exploration of the chemical space around the 1,2,4-oxadiazole scaffold derived from this precursor holds promise for the identification of novel therapeutic agents.
Step-by-step guide to the characterization of 2-Methylbenzamide oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and characterization of 2-Methylbenzamide oxime, a compound of interest in medicinal chemistry and drug development. The protocols outlined below offer a step-by-step approach to ensure reliable and reproducible results.
Physicochemical Properties
2-Methylbenzamide oxime is a solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| Melting Point | 144-148 °C | [1] |
| CAS Number | 40312-14-9 | [1][2] |
| Appearance | Solid | [1] |
Synthesis of 2-Methylbenzamide Oxime
A straightforward and efficient method for the synthesis of 2-Methylbenzamide oxime is through the reaction of 2-Methylbenzamide with hydroxylamine (B1172632). A solvent-free grinding method is recommended for its simplicity and high yield.
Experimental Protocol: Synthesis
Materials:
-
2-Methylbenzamide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Mortar and pestle
-
Ethyl acetate
-
Water
-
Filter paper and funnel
Procedure:
-
In a clean, dry mortar, combine 2-Methylbenzamide (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).
-
Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 10 mL of water to the mortar and stir to dissolve the inorganic salts.
-
Filter the solid product using a Büchner funnel and wash with cold water (2 x 5 mL).
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Methylbenzamide oxime.
-
Dry the purified crystals under vacuum.
Spectroscopic Characterization
The structure of the synthesized 2-Methylbenzamide oxime can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of 2-Methylbenzamide oxime in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
δ ~10.0-11.0 ppm (s, 1H): This broad singlet corresponds to the hydroxyl proton of the oxime group (-NOH).
-
δ ~7.2-7.8 ppm (m, 4H): These multiplets are attributed to the four aromatic protons.
-
δ ~5.5-6.5 ppm (s, 2H): This broad singlet corresponds to the amino protons (-NH₂).
-
δ ~2.3 ppm (s, 3H): This singlet is due to the methyl protons (-CH₃).
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
δ ~150-155 ppm: Carbon of the C=NOH group.
-
δ ~125-140 ppm: Aromatic carbons.
-
δ ~18-22 ppm: Methyl carbon (-CH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching (oxime) |
| 3350-3150 | N-H | Stretching (amide) |
| 3100-3000 | C-H | Aromatic stretching |
| 2950-2850 | C-H | Aliphatic stretching (methyl) |
| ~1640 | C=N | Stretching (oxime) |
| ~1660 | C=O | Stretching (amide) |
| 1600-1450 | C=C | Aromatic ring stretching |
| ~950 | N-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of 2-Methylbenzamide oxime, which is 150.18 g/mol . In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 151.19.
-
Key Fragmentation Peaks: Expect to see fragment ions corresponding to the loss of small molecules or radicals, such as H₂O, NH₃, and the methyl group.
Data Summary
The following table summarizes the expected key characterization data for 2-Methylbenzamide oxime.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 10-11 (s, 1H, -NOH), 7.2-7.8 (m, 4H, Ar-H), 5.5-6.5 (s, 2H, -NH₂), 2.3 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 150-155 (C=NOH), 125-140 (Ar-C), 18-22 (-CH₃) |
| FTIR (cm⁻¹) | 3400-3200 (O-H), 3350-3150 (N-H), ~1640 (C=N), ~950 (N-O) |
| MS (m/z) | 151.19 [M+H]⁺ |
This comprehensive guide provides the necessary protocols and expected data for the successful synthesis and characterization of 2-Methylbenzamide oxime, facilitating its further investigation in drug discovery and development programs.
References
Application Notes and Protocols: Utilizing 2-Methylbenzamide Oxime in Solvent Extraction of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Methylbenzamide oxime as a chelating agent for the solvent extraction of various metal ions. While specific quantitative data for 2-Methylbenzamide oxime is limited in publicly available literature, this document compiles information from closely related benzamide (B126) oxime derivatives to provide representative protocols and expected performance. The methodologies and data presented herein should serve as a valuable starting point for researchers interested in exploring the application of 2-Methylbenzamide oxime for metal ion separation and purification.
Introduction to 2-Methylbenzamide Oxime in Solvent Extraction
Solvent extraction is a widely employed technique for the separation and purification of metal ions from aqueous solutions. The selectivity and efficiency of this process are largely dependent on the choice of the organic extractant. Oxime-based extractants, in particular, have demonstrated significant utility in hydrometallurgy and analytical chemistry due to their ability to form stable chelate complexes with a variety of metal ions.[1]
2-Methylbenzamide oxime belongs to the family of amidoximes and is expected to exhibit chelating properties towards transition metal ions. The presence of the oxime group (-NOH) and the amide group (-C(=O)NH2) provides potential coordination sites for metal ions. The methyl group at the ortho position on the benzene (B151609) ring may influence the steric hindrance and electronic properties of the molecule, thereby affecting its selectivity and extraction efficiency for different metal ions.
Synthesis of 2-Methylbenzamide Oxime
A general and efficient method for the synthesis of oximes involves the reaction of a corresponding aldehyde or ketone with hydroxylamine (B1172632). A plausible synthesis route for 2-Methylbenzamide oxime would involve the reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base.
Protocol 1: Synthesis of 2-Methylbenzamide Oxime
This protocol is adapted from a general procedure for the synthesis of benzamide oximes.
Materials:
-
2-Methylbenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzonitrile in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the flask. The base is used to generate free hydroxylamine from its hydrochloride salt.
-
Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude 2-Methylbenzamide oxime.
-
The product can be further purified by recrystallization from a suitable solvent.
Solvent Extraction of Metal Ions: General Principles and Protocols
The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase containing an oxime extractant (HL) can be represented by the following equilibrium:
Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)
The efficiency of this process is highly dependent on the pH of the aqueous solution, as the reaction involves the exchange of a metal ion for a proton.[2] By controlling the pH, selective extraction of different metal ions can be achieved.
Protocol 2: General Procedure for Metal Ion Extraction
This protocol provides a general method for evaluating the extraction of a metal ion from an aqueous solution using 2-Methylbenzamide oxime.
Materials:
-
Stock solution of the metal salt (e.g., CuSO₄, NiSO₄, CoCl₂, ZnSO₄) of known concentration.
-
2-Methylbenzamide oxime solution in a suitable organic solvent (e.g., chloroform, toluene, kerosene).
-
Buffer solutions for pH adjustment or dilute acid/base (e.g., H₂SO₄, NaOH).
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion analysis.
Procedure:
-
Prepare a series of aqueous solutions containing the metal ion at a known concentration.
-
Adjust the pH of each aqueous solution to the desired value using buffer solutions or dilute acid/base.
-
In a separatory funnel, mix equal volumes of the pH-adjusted aqueous phase and the 2-Methylbenzamide oxime organic phase (e.g., 20 mL each, for an aqueous to organic phase ratio (A:O) of 1:1).
-
Shake the funnels vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
-
Allow the phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
Calculate the percentage of extraction (%E) using the following formula:
%E = [([M]initial - [M]final) / [M]initial] * 100
where [M]initial and [M]final are the initial and final concentrations of the metal ion in the aqueous phase, respectively.
Protocol 3: Stripping of Metal Ions from the Organic Phase
Stripping is the process of back-extracting the metal ion from the loaded organic phase into a fresh aqueous solution, typically an acidic solution. This step is crucial for recovering the metal and regenerating the extractant for reuse.
Materials:
-
Loaded organic phase from Protocol 2.
-
Stripping solution (e.g., dilute sulfuric acid, hydrochloric acid).
-
Separatory funnels.
-
Mechanical shaker.
Procedure:
-
In a separatory funnel, mix a known volume of the loaded organic phase with a specific volume of the stripping solution.
-
Shake the funnel vigorously for 10-20 minutes.
-
Allow the phases to separate.
-
Separate the aqueous and organic phases.
-
Determine the concentration of the metal ion in the aqueous strip solution using AAS or ICP-OES.
-
Calculate the percentage of stripping (%S) using the following formula:
%S = ([M]strip / [M]loaded) * 100
where [M]strip is the concentration of the metal ion in the aqueous strip solution and [M]loaded is the concentration of the metal ion in the loaded organic phase.
Quantitative Data for Solvent Extraction with Benzamide Oxime Derivatives
The following tables summarize the extraction data for various metal ions using benzaldehyde (B42025) oxime derivatives, which are structurally similar to 2-Methylbenzamide oxime. This data provides an indication of the potential extraction behavior of 2-Methylbenzamide oxime. Disclaimer: The following data is for analogous compounds and the performance of 2-Methylbenzamide oxime may vary.
Table 1: Extraction of Various Metal Ions with a Tridentate Oxime Ligand in Chloroform [1]
| Metal Ion | Initial Metal Concentration (M) | Ligand Concentration (M) | Aqueous Phase | Organic Phase | Extraction Percentage (%) |
| Mn²⁺ | 10⁻² | 10⁻³ | Metal Picrate | Chloroform | ~10 |
| Co²⁺ | 10⁻² | 10⁻³ | Metal Picrate | Chloroform | ~15 |
| Ni²⁺ | 10⁻² | 10⁻³ | Metal Picrate | Chloroform | ~20 |
| Cu²⁺ | 10⁻² | 10⁻³ | Metal Picrate | Chloroform | ~85 |
| Zn²⁺ | 10⁻² | 10⁻³ | Metal Picrate | Chloroform | ~25 |
| Cd²⁺ | 10⁻² | 10⁻³ | Metal Picrate | Chloroform | ~30 |
| Hg²⁺ | 10⁻² | 10⁻³ | Metal Picrate | Chloroform | ~90 |
| Pb²⁺ | 10⁻² | 10⁻³ | Metal Picrate | Chloroform | ~40 |
Table 2: Extraction of Copper(II) with 3-tert-butyl-2-hydroxy-5-methyl benzaldehyde oxime
| Organic Solvent | Extraction Efficiency |
| Dichloromethane | High |
| Dichloroethane | High |
| Toluene | Moderate |
| Xylene | Moderate |
| Ethyl acetate | Low |
Table 3: General pH Dependence of Metal Extraction with Oximes [3]
| Metal Ion | Typical pH Range for Extraction |
| Copper (Cu²⁺) | Acidic (pH 1-3) |
| Nickel (Ni²⁺) | Near-neutral (pH 5-7) |
| Cobalt (Co²⁺) | Near-neutral to slightly basic (pH 6-8) |
| Zinc (Zn²⁺) | Near-neutral (pH 6-7) |
Visualizations
The following diagrams illustrate the key processes involved in the application of 2-Methylbenzamide oxime for metal ion extraction.
Caption: Workflow for solvent extraction of metal ions.
Caption: Chelation of a divalent metal ion.
References
Application Note: Green Chemistry Approaches to the Synthesis of 2-Methylbenzamide Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbenzamide oxime is a valuable chemical intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Traditional methods for its synthesis, typically involving the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632) hydrochloride, often rely on prolonged reaction times, high temperatures, and the use of toxic organic solvents like pyridine, leading to significant environmental waste and safety concerns[1][2]. The principles of green chemistry call for the development of more sustainable and efficient synthetic routes that minimize hazardous substances, reduce energy consumption, and improve reaction efficiency[3]. This document outlines modern, eco-friendly approaches for the synthesis of 2-Methylbenzamide oxime, including microwave-assisted, ultrasound-assisted, and solvent-free mechanochemical methods. These protocols offer significant advantages over conventional techniques, such as dramatically reduced reaction times, higher yields, and simplified work-up procedures[4].
Comparative Analysis of Synthetic Methods
The conversion of the nitrile group in 2-methylbenzonitrile to an amidoxime (B1450833) is the key transformation. Green chemistry approaches leverage alternative energy sources or conditions to accelerate this reaction, often in the absence of hazardous solvents. The following table summarizes and compares various synthetic methodologies.
Data Presentation
| Method | Energy Source / Conditions | Catalyst / Base | Solvent | Reaction Time | Typical Yield (%) | Key Advantages | Reference(s) |
| Traditional Heating | Reflux (60-80 °C) | Pyridine or Na₂CO₃ | Ethanol/Methanol | Several hours to 18+ hours | Variable, often moderate | Well-established | [2][5][6] |
| Microwave-Assisted | Microwave Irradiation (100-300W) | Na₂CO₃ or TiO₂ | Solvent-free or Ethanol | 5 - 15 minutes | 80 - 100% | Rapid heating, high yields, reduced time | [4][5][7][8] |
| Ultrasound-Assisted | Sonication (20–100 kHz) | K₂CO₃ | Water / Ethanol | ~2 minutes | 81 - 95% | Mild conditions, short times, use of benign solvents | [5][9] |
| Mechanochemical | Grinding (Room Temp) | Bi₂O₃ or Na₂CO₃ | Solvent-free | 1.5 - 5 minutes | 95 - 98% | Solventless, simple, energy-efficient, rapid | [1][10] |
Logical Framework: Traditional vs. Green Synthesis
The following diagram illustrates the fundamental shift in approach from traditional synthesis to green, sustainable methodologies for producing 2-Methylbenzamide oxime.
Caption: Comparison of traditional and green synthesis workflows.
Experimental Workflow and Protocols
The diagram below outlines a generalized workflow applicable to the green synthesis methods described in this note.
Caption: Generalized workflow for green amidoxime synthesis.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
This protocol leverages microwave energy for rapid, solventless synthesis, significantly reducing reaction time and eliminating volatile organic compounds[7].
Materials:
-
2-Methylbenzonitrile (1 mmol)
-
Hydroxylamine hydrochloride (5 mmol)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (5 mmol)
-
Dichloromethane (B109758) (for work-up)
-
CEM Discover Microwave Reactor or similar instrument
-
25 mL reaction vessel with magnetic stirrer
Procedure:
-
In a 25 mL microwave reaction vessel, thoroughly grind and mix 2-methylbenzonitrile (1 mmol, 117.15 mg), hydroxylamine hydrochloride (5 mmol, 347.45 mg), and anhydrous sodium carbonate (5 mmol, 529.95 mg).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 100 W for 5 minutes. The reaction should be conducted with air-cooling and continuous magnetic stirring.[7]
-
After irradiation, allow the vessel to cool to room temperature.
-
Resuspend the solid reaction mixture in dichloromethane (10 mL) and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Methylbenzamide oxime.
-
If necessary, purify the product by recrystallization from an appropriate solvent like ethanol-water.
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media
This method utilizes the cavitation effects of ultrasound to drive the reaction under mild conditions in an environmentally benign solvent system[9].
Materials:
-
2-Methylbenzonitrile (1 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
10% Potassium Carbonate (K₂CO₃) solution
-
Water-Ethanol mixture (e.g., 1:1 v/v)
-
Ultrasonic bath or probe sonicator (60 °C)
-
50 mL beaker
Procedure:
-
In a 50 mL beaker, dissolve 2-methylbenzonitrile (1 mmol, 117.15 mg) in 10 mL of a water-ethanol solvent mixture.
-
Immerse the beaker in an ultrasonic bath pre-heated to approximately 60 °C.
-
Add hydroxylamine hydrochloride (1.5 mmol, 104.24 mg), dissolved in 1-2 mL of water, to the nitrile solution.
-
Sonicate the entire mixture for 2 minutes.
-
During sonication, adjust the pH to ~10 by the drop-wise addition of a 10% aqueous solution of K₂CO₃. This should induce the precipitation of the product.[9]
-
Once precipitation is complete, collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain pure 2-Methylbenzamide oxime. Further purification is typically not required.[9]
Protocol 3: Solvent-Free Mechanochemical Synthesis (Grinding)
This protocol represents a highly green and simple approach, avoiding solvents and external heating by using mechanical force to initiate the reaction[1][10].
Materials:
-
2-Methylbenzonitrile (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol) (or Na₂CO₃, 3 mmol)
-
Mortar and pestle
-
Ethyl acetate (B1210297) (for work-up)
-
Water
Procedure:
-
Place 2-methylbenzonitrile (1 mmol, 117.15 mg), hydroxylamine hydrochloride (1.2 mmol, 83.39 mg), and Bi₂O₃ (0.6 mmol, 277.98 mg) into a mortar.[1]
-
Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Grinding is typically complete within 2-5 minutes.
-
Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and stir.
-
Filter the mixture to separate the solid catalyst (Bi₂O₃).
-
To the filtrate, add water to precipitate the product.
-
Collect the precipitated 2-Methylbenzamide oxime by filtration and dry under high vacuum to furnish the pure product.[1]
The green synthetic methods presented here for the preparation of 2-Methylbenzamide oxime offer substantial improvements over traditional protocols. By employing microwave irradiation, ultrasound, or mechanochemical grinding, researchers can achieve higher yields in drastically shorter reaction times while minimizing or eliminating the use of hazardous organic solvents. These approaches align with the core principles of green chemistry, providing not only environmental and safety benefits but also significant advantages in process efficiency and simplicity, making them highly suitable for modern chemical research and industrial drug development.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 9. scielo.org.za [scielo.org.za]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 2-Methylbenzamide Oxime as a Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of harnessing NO's effects has led to the development of various NO-donating compounds. Among these, oximes represent a promising class of molecules that can release NO under biological conditions. This document provides detailed application notes and protocols for the study of 2-Methylbenzamide oxime as a potential nitric oxide donor in biological systems.
Mechanism of Action: Nitric Oxide Release from 2-Methylbenzamide Oxime
The bioactivation of oximes to release nitric oxide is primarily an enzymatic process mediated by cytochrome P450 (CYP) enzymes.[1][2] In the presence of NADPH and molecular oxygen, CYP enzymes in tissues such as the liver and vascular smooth muscle can oxidize the oxime functional group of 2-Methylbenzamide oxime. This oxidative cleavage of the C=N(OH) bond results in the formation of the corresponding amide (2-Methylbenzamide), a nitrile, and the release of nitric oxide.[1]
Once released, nitric oxide diffuses to nearby vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This signaling cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of vascular smooth muscle, resulting in vasodilation.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for 2-Methylbenzamide oxime based on reported values for other vasorelaxant oxime derivatives. These tables are intended to serve as a template for organizing experimental findings.
Table 1: In Vitro Nitric Oxide Release Profile of 2-Methylbenzamide Oxime
| Parameter | Value | Conditions |
| NO Release | ||
| Total NO Released (nmol/mg) | 15.8 ± 2.1 | 24-hour incubation with rat liver microsomes |
| Peak NO Flux (pmol/cm²/s) | 8.2 ± 1.5 | Measured by NO-selective electrode |
| Enzymatic Activation | ||
| Michaelis-Menten Constant (Kₘ) | 55 µM | Cytochrome P450 2D6 |
| Maximum Velocity (Vₘₐₓ) | 1.2 nmol/min/mg protein | Cytochrome P450 2D6 |
Table 2: Ex Vivo Vasorelaxant Activity of 2-Methylbenzamide Oxime on Rat Aortic Rings
| Parameter | Value | Conditions |
| Potency | ||
| EC₅₀ | 12.5 µM | Pre-contracted with phenylephrine (B352888) (1 µM) |
| Efficacy | ||
| Eₘₐₓ (% Relaxation) | 88 ± 5% | Pre-contracted with phenylephrine (1 µM) |
| Mechanism | ||
| EC₅₀ with L-NAME (100 µM) | > 100 µM | Inhibition of NO synthase |
| EC₅₀ with ODQ (10 µM) | > 100 µM | Inhibition of soluble guanylate cyclase |
Experimental Protocols
Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay
This protocol details the indirect measurement of NO release by quantifying its stable oxidation product, nitrite (B80452) (NO₂⁻), in a cell-free system using rat liver microsomes.
Materials:
-
2-Methylbenzamide oxime
-
Rat liver microsomes (commercially available)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solutions
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Prepare a stock solution of 2-Methylbenzamide oxime in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (to final volume)
-
Rat liver microsomes (e.g., 0.5 mg/mL protein)
-
NADPH regenerating system
-
Desired concentration of 2-Methylbenzamide oxime (e.g., 1-100 µM)
-
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a protein precipitating agent (e.g., ice-cold ethanol) and centrifuge to pellet the protein.
-
Transfer 50 µL of the supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.
Protocol 2: Ex Vivo Vasodilation Study using Isolated Rat Aortic Rings
This protocol describes the assessment of the vasorelaxant effects of 2-Methylbenzamide oxime on isolated rat thoracic aortic rings mounted in an organ bath.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
2-Methylbenzamide oxime
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 80 mM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of 2-Methylbenzamide oxime to the organ bath at regular intervals.
-
Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve is complete.
-
To investigate the mechanism, experiments can be repeated in the presence of inhibitors such as L-NAME (an eNOS inhibitor) or ODQ (an sGC inhibitor), which should be added to the bath before pre-contraction.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) and Eₘₐₓ (maximal relaxation) values.
Visualizations
Caption: NO-mediated vasodilation pathway of 2-Methylbenzamide Oxime.
Caption: Workflow for key in vitro and ex vivo experiments.
References
- 1. Microsomal cytochrome P450 dependent oxidation of N-hydroxyguanidines, amidoximes, and ketoximes: mechanism of the oxidative cleavage of their C=N(OH) bond with formation of nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylbenzamide Oxime
Welcome to the technical support center for the synthesis of 2-Methylbenzamide (B88809) oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help overcome challenges, particularly low yields, during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-Methylbenzamide oxime?
A1: 2-Methylbenzamide oxime, an amidoxime (B1450833), is primarily synthesized through two main pathways:
-
From 2-Methylbenzonitrile: This is the most common and direct method, involving the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632).[1] The reaction is typically carried out in the presence of a base to generate free hydroxylamine from its hydrochloride salt.
-
From 2-Methylbenzamide: This method involves the conversion of the amide to the amidoxime. This transformation often requires a dehydrating agent to facilitate the reaction with hydroxylamine.
Q2: I am getting a very low yield when synthesizing 2-Methylbenzamide oxime from 2-methylbenzonitrile. What are the likely causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, improper temperature, or inefficient stirring.
-
Purity of reagents: The purity of 2-methylbenzonitrile, hydroxylamine hydrochloride, and the base used is crucial. Impurities can lead to side reactions and lower the yield.
-
pH of the reaction mixture: The formation of amidoximes is pH-sensitive. The pH needs to be optimal for the nucleophilic attack of hydroxylamine on the nitrile group.
-
Side reactions: The formation of 2-methylbenzamide as a byproduct can occur, especially if there is moisture present or if the reaction conditions are not optimal.
-
Product isolation: Loss of product during workup and purification steps can significantly impact the final yield.
Q3: Can the ortho-methyl group in 2-methylbenzonitrile cause any specific issues during the synthesis?
A3: Yes, the ortho-methyl group can introduce steric hindrance, which might slow down the rate of the reaction compared to unsubstituted benzonitrile.[2] This steric effect can make the approach of the hydroxylamine nucleophile to the nitrile carbon more difficult. To overcome this, you might need to use a higher reaction temperature or a longer reaction time.
Q4: What are the common byproducts in the synthesis of 2-Methylbenzamide oxime?
A4: The most common byproduct is 2-methylbenzamide, which can be formed by the hydrolysis of the starting nitrile or the product amidoxime. Other potential impurities include unreacted starting materials. In some cases, dimers or other complex structures might form, although this is less common under typical synthesis conditions.
Q5: What is the best way to purify 2-Methylbenzamide oxime?
A5: Purification of 2-Methylbenzamide oxime can typically be achieved by recrystallization from a suitable solvent system, such as ethanol (B145695)/water or ethyl acetate/hexane. If the product is contaminated with significant amounts of byproducts, column chromatography on silica (B1680970) gel may be necessary.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 2-Methylbenzamide oxime.
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. |
| Purity of reagents. | - Use freshly distilled 2-methylbenzonitrile. - Use high-purity hydroxylamine hydrochloride and base. | |
| Incorrect pH. | - Use a suitable base (e.g., sodium carbonate, triethylamine) to maintain an optimal pH. | |
| Side reaction forming 2-methylbenzamide. | - Ensure anhydrous reaction conditions. - Optimize reaction temperature and time to favor amidoxime formation. | |
| Reaction Not Starting or Sluggish | Steric hindrance from the ortho-methyl group.[2] | - Increase the reaction temperature. - Consider using a catalyst if applicable. |
| Low reactivity of hydroxylamine. | - Ensure the base is effectively liberating free hydroxylamine from its salt. | |
| Product is an Oil and Difficult to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization. |
| Presence of Multiple Spots on TLC | Incomplete reaction and/or side product formation. | - Monitor the reaction closely by TLC to determine the optimal reaction time. - Adjust reaction conditions (temperature, stoichiometry) to minimize byproduct formation. - Isolate the desired product using column chromatography. |
Data Presentation
The following table summarizes typical yields for the synthesis of aromatic amidoximes under various conditions. Please note that these are illustrative examples, and the optimal conditions for 2-Methylbenzamide oxime may vary.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Nitrile | NH₂OH·HCl, Na₂CO₃ | Ethanol/Water | Reflux | 4 | 85 | General Method[1] |
| Aromatic Nitrile | 50% aq. NH₂OH | Ethanol | 90 | 1 | Quantitative | [3] |
| Aromatic Amide | NH₂OH·HCl, Ph₃P-I₂, Et₃N | Dichloromethane | Room Temp | 2 | 70-90 | General Method |
| Benzonitrile | NH₂OH·HCl, K₂CO₃ | Methanol | Room Temp | 24 | 92 | [4] |
Experimental Protocols
Method 1: Synthesis from 2-Methylbenzonitrile
This protocol is a general procedure for the synthesis of aromatic amidoximes from the corresponding nitrile.
Materials:
-
2-Methylbenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (B128534) (Et₃N)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.
-
Add sodium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents) to the solution to generate free hydroxylamine.
-
Add 2-methylbenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold water. The solid is the crude 2-Methylbenzamide oxime.
-
If no precipitate forms, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Method 2: Synthesis from 2-Methylbenzamide
This protocol is a general procedure for the synthesis of N'-hydroxyimidamides from amides.
Materials:
-
2-Methylbenzamide
-
Triphenylphosphine (B44618) (Ph₃P)
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Dry Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.5 equivalents) and iodine (1.5 equivalents) in dry DCM at 0°C.
-
To this solution, add 2-methylbenzamide (1.0 equivalent) and triethylamine (5.0 equivalents).
-
Add hydroxylamine hydrochloride (1.5 equivalents) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to isolate 2-Methylbenzamide oxime.
Mandatory Visualizations
Synthesis Pathways
Caption: Synthesis pathways for 2-Methylbenzamide oxime.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methylbenzamide oxime
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 2-Methylbenzamide (B88809) oxime from reaction byproducts.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of 2-Methylbenzamide oxime using common laboratory techniques.
Issue 1: Column Chromatography
Problem: Poor separation of 2-Methylbenzamide oxime from impurities on a silica (B1680970) gel column, observed as overlapping spots on TLC or mixed fractions.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may be suboptimal. Perform a thorough TLC analysis with various solvent systems to achieve good separation. A good starting point is a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate (B1210297). Aim for an Rf value of 0.25-0.35 for 2-Methylbenzamide oxime.[1] |
| Co-eluting Impurities | The primary byproduct, 2-methylbenzamide, has a polarity very similar to the desired oxime, making separation difficult. A shallow gradient elution (e.g., slowly increasing the percentage of ethyl acetate in hexane) can improve resolution.[2] |
| Strong Interaction with Silica | Amidoximes contain a basic amine group that can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to peak tailing and poor separation.[1] To mitigate this, add a small amount (0.5-1%) of triethylamine (B128534) (TEA) to the eluent system to neutralize the acidic sites.[1] |
| Column Overloading | Loading too much crude material can lead to broad bands and ineffective separation.[2] A general rule is to use a silica gel to crude product weight ratio of 50:1 to 100:1.[2] |
| Improper Sample Loading | If the compound is not fully dissolved or is loaded in a solvent that is too polar, it can lead to band broadening.[1] Dissolve the sample in a minimal amount of the initial, low-polarity eluent. If solubility is an issue, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[1][2] |
Issue 2: Recrystallization
Problem: The crude product oils out or fails to crystallize from the solution.
| Possible Cause | Troubleshooting Steps |
| Supersaturation Not Achieved | The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration until the solution is saturated at the boiling point.[2] |
| Crystallization is Slow | Some compounds require more time or lower temperatures to crystallize. After cooling the flask to room temperature, place it in a refrigerator (4°C) or freezer (-20°C). Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.[2] |
| Presence of Oily Impurities | Impurities, particularly unreacted 2-methylbenzonitrile, can act as an "oil" and inhibit the crystallization of the desired product.[2] If the product consistently oils out, it is best to first purify the material by column chromatography to remove these impurities and then perform a final recrystallization for maximum purity.[2] |
| Inappropriate Solvent Choice | The chosen solvent may be too good a solvent (product remains dissolved even when cold) or too poor a solvent (product is insoluble even when hot). An ideal recrystallization solvent dissolves the compound when hot but not when cold. Perform small-scale solvent screening with solvents like ethanol, isopropanol, ethyl acetate/hexane, or toluene. |
| Similar Melting Points | The primary amide byproduct, 2-methylbenzamide, has a melting point (144-147 °C) very close to that of 2-Methylbenzamide oxime (144-148 °C).[3][4] This makes separating them by recrystallization alone highly challenging, as they may co-crystallize. Column chromatography is the recommended method for removing this specific impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-Methylbenzamide oxime from 2-methylbenzonitrile?
A1: The most common byproducts are unreacted starting materials (2-methylbenzonitrile, hydroxylamine) and 2-methylbenzamide. 2-methylbenzamide can form from the hydrolysis of the oxime product, a reaction that can be promoted by extended reaction times or acidic/basic workup conditions.[5][6]
Q2: How can I remove unreacted hydroxylamine (B1172632) hydrochloride before further purification?
A2: Unreacted hydroxylamine hydrochloride is an inorganic salt and can be easily removed with an aqueous workup.[2] After the reaction is complete, quench the mixture with water and extract your product into an organic solvent like ethyl acetate. Washing the organic layer with water or a mild base like saturated sodium bicarbonate solution will effectively remove the hydroxylamine salt into the aqueous phase.[2]
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of an impure sample. The presence of byproducts, particularly 2-methylbenzamide which has a very similar melting point, disrupts the crystal lattice of your desired compound, causing it to melt over a wider and lower temperature range than the pure substance.[3][4] Further purification is required.
Q4: Is it better to use recrystallization or column chromatography for this purification?
A4: While recrystallization is a powerful technique, column chromatography is generally more effective for this specific purification.[2][7] This is because the primary byproduct, 2-methylbenzamide, has very similar physical properties (polarity and melting point) to the desired 2-Methylbenzamide oxime, making separation by recrystallization alone difficult.[3][4] The most effective strategy is often to perform column chromatography first to remove the bulk of impurities, followed by recrystallization of the pooled, clean fractions to obtain a highly pure, crystalline product.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for purifying crude 2-Methylbenzamide oxime using silica gel chromatography.
-
TLC Analysis: First, determine an optimal solvent system using TLC. Test mixtures of hexane and ethyl acetate. A system that gives an Rf value of ~0.3 for the product is ideal. Add 0.5% triethylamine (TEA) to the solvent mixture to prevent peak tailing.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane + 0.5% TEA). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica bed. Alternatively, for compounds with poor solubility, perform a dry load by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[1][2]
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities (like unreacted 2-methylbenzonitrile) and then the desired product.[2]
-
Fraction Analysis: Combine the fractions that contain the pure 2-Methylbenzamide oxime, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol is best used for material that has already been partially purified by chromatography.
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture). Heat the mixture to boiling. An ideal solvent will completely dissolve the product when hot.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Avoid adding excess solvent.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should begin to form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Purification Workflow
The following diagram illustrates the logical workflow for the purification of 2-Methylbenzamide oxime.
Caption: Workflow for the purification of 2-Methylbenzamide oxime.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methylbenzamide | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylbenzamide oxime 97 40312-14-9 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
Troubleshooting guide for the synthesis of 2-Methylbenzamide oxime
A comprehensive troubleshooting guide for the synthesis of 2-Methylbenzamide oxime is provided below for researchers, scientists, and drug development professionals. This guide addresses common issues encountered during the synthesis, purification, and characterization of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methylbenzamide oxime?
The most prevalent method for synthesizing 2-Methylbenzamide oxime is the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632) hydrochloride. This reaction is typically carried out in the presence of a base to neutralize the HCl released and to facilitate the nucleophilic addition of hydroxylamine to the nitrile.
Q2: What are the critical parameters that influence the reaction yield and purity?
Several factors can significantly impact the outcome of the synthesis:
-
Reaction Temperature: The temperature should be carefully controlled to prevent side reactions or decomposition of the product.
-
pH of the reaction mixture: Maintaining an optimal pH is crucial for the reaction to proceed efficiently.[1]
-
Stoichiometry of reactants: The molar ratio of 2-methylbenzonitrile to hydroxylamine hydrochloride and the base can affect the reaction rate and the formation of byproducts.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q3: What are the common side reactions that can occur during the synthesis?
Potential side reactions include the hydrolysis of the nitrile starting material to 2-methylbenzamide, especially if water is present and the conditions are harsh. Additionally, the formation of isomeric impurities is a possibility.[2][3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 2-Methylbenzamide oxime.
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Incorrect pH | The pH of the reaction mixture should be carefully controlled, as both highly acidic and highly basic conditions can hinder the reaction.[1] |
| Poor Quality of Reagents | Ensure that the 2-methylbenzonitrile and hydroxylamine hydrochloride are of high purity. The base used should be anhydrous if the reaction is sensitive to water. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Running the reaction at too low a temperature may lead to a slow reaction rate, while too high a temperature can cause decomposition of reactants or products. |
Presence of Impurities in the Final Product
| Observed Impurity | Potential Source | Identification & Removal |
| Unreacted 2-methylbenzonitrile | Incomplete reaction. | Can be identified by its characteristic nitrile peak in the IR spectrum (~2220-2260 cm⁻¹). Removal can be achieved by recrystallization or column chromatography. |
| 2-Methylbenzamide | Hydrolysis of the starting nitrile or the product oxime. | Can be identified by its amide carbonyl peak in the IR spectrum (~1690 cm⁻¹). Recrystallization from a suitable solvent can help in its removal. |
| Isomeric Byproducts | The formation of E/Z isomers of the oxime is possible.[2][3] | These may be difficult to distinguish by simple techniques. Careful analysis of NMR spectra might be required. Separation can be attempted by fractional crystallization or chromatography. |
Experimental Protocols
General Procedure for Recrystallization
-
Dissolve the crude 2-Methylbenzamide oxime in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot filter the solution to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Typical Reaction Conditions for Oxime Synthesis
| Parameter | Condition |
| Reactants | 2-methylbenzonitrile, Hydroxylamine hydrochloride |
| Base | Sodium carbonate, Potassium carbonate, or Pyridine |
| Solvent | Ethanol, Water, or a mixture |
| Temperature | 60-80 °C |
| Reaction Time | 2-6 hours |
Table 2: Spectroscopic Data for 2-Methylbenzamide oxime
| Technique | Characteristic Peaks |
| IR (Infrared) Spectroscopy | ~3600 cm⁻¹ (O-H stretch), ~1665 cm⁻¹ (C=N stretch), ~945 cm⁻¹ (N-O stretch)[3] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons, the methyl group protons, and the oxime proton. The chemical shifts will vary depending on the solvent used. |
| ¹³C NMR Spectroscopy | Signals for the aromatic carbons, the methyl carbon, and the carbon of the C=NOH group. |
Visualizations
Caption: A general workflow for troubleshooting the synthesis of 2-Methylbenzamide oxime.
Caption: A decision tree for identifying common impurities in 2-Methylbenzamide oxime synthesis.
References
Optimizing reaction conditions for the synthesis of 2-Methylbenzamide oxime
Technical Support Center: Synthesis of 2-Methylbenzamide Oxime
Welcome to the technical support center for the synthesis of 2-Methylbenzamide oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing reaction conditions and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-Methylbenzamide oxime in a question-and-answer format.
Question 1: Why is the yield of my 2-Methylbenzamide oxime lower than expected?
Answer: Low yields can result from several factors. Consider the following potential causes and solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material, 2-Methylbenzamide, is still present after the expected reaction time, consider extending the reaction duration or gently heating the mixture if the chosen protocol is conducted at room temperature.[1]
-
-
Suboptimal pH: The pH of the reaction medium is critical for oxime formation. The reaction involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon, followed by dehydration.[2]
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Solution: The optimal pH for oxime formation is typically near neutral or slightly basic.[3] If using hydroxylamine hydrochloride, a base is necessary to neutralize the HCl and free the hydroxylamine for reaction.[1] The amount and type of base (e.g., sodium carbonate, pyridine (B92270), sodium acetate) can significantly impact the yield.[4][5][6]
-
-
Reagent Purity and Stability: The purity of both the 2-Methylbenzamide and the hydroxylamine reagent is crucial.
-
Solution: Ensure that the 2-Methylbenzamide is pure. Impurities in the starting material can lead to side reactions. Hydroxylamine and its salts can be unstable; it is advisable to use a fresh, high-purity batch and store it properly to prevent decomposition.[2]
-
-
Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization.
-
Solution: 2-Methylbenzamide oxime is a solid with a reported melting point of 144-148 °C. When precipitating the product, ensure the solution is sufficiently cooled. Use minimal amounts of cold solvent for washing the filtered crystals to avoid dissolving the product. If the product is extracted, ensure the appropriate solvent is used and that extractions are performed multiple times.
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Question 2: The isolated product is impure. How can I improve its purity?
Answer: Product impurity is a common issue. Here are some potential causes and purification strategies:
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Unreacted Starting Materials: The most common impurities are often unreacted 2-Methylbenzamide or hydroxylamine salts.
-
Solution: As mentioned, ensure the reaction goes to completion by monitoring with TLC.[2] Washing the crude product with a solvent in which the starting materials are soluble but the product is not can be effective.
-
-
Side Reactions: Under certain conditions, side reactions such as the Beckmann rearrangement can occur, especially in the presence of strong acids and heat, leading to the formation of N-(o-tolyl)formamide.[7][8]
-
Solution: Avoid harsh acidic conditions and high temperatures during the reaction and work-up. Use a mild base to neutralize the hydroxylamine hydrochloride.[1]
-
-
Purification Technique: The chosen purification method may not be optimal.
-
Solution: Recrystallization is a common and effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good crystal formation. If recrystallization is challenging or ineffective, column chromatography using silica (B1680970) gel may be necessary.[9]
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Question 3: The reaction is very slow or does not seem to be working at all. What could be the problem?
Answer: A stalled or sluggish reaction can be frustrating. Consider these points:
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Insufficient Activation: The carbonyl group of the amide may not be sufficiently electrophilic.
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Solution: While oxime formation from amides is not as common as from aldehydes and ketones, the general principles apply. The reaction may require more forcing conditions than typical oxime syntheses. Consider alternative methods such as ultrasound irradiation, which can accelerate reactions by creating localized high temperatures and pressures.[3]
-
-
Steric Hindrance: The methyl group in the ortho position of 2-Methylbenzamide might cause some steric hindrance.
-
Solution: For sterically hindered substrates, increasing the reaction temperature or prolonging the reaction time can help overcome the steric barrier.[2]
-
-
Inadequate Mixing: If the reaction mixture is heterogeneous, poor mixing can lead to slow reaction rates.
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Solution: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture or suspension.[9]
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Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of an oxime from an amide?
A1: The synthesis of oximes is most commonly performed from aldehydes and ketones. However, the reaction with amides is also possible, though it may require specific conditions. Generally, the reaction involves treating the amide with hydroxylamine hydrochloride in the presence of a base.[5] The choice of solvent, base, temperature, and reaction time are all critical parameters that need to be optimized. Common solvents include ethanol (B145695) and water-ethanol mixtures.[3][5] Bases can range from pyridine to sodium carbonate or sodium acetate (B1210297).[4][5][6]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[2] A small amount of the reaction mixture is spotted on a TLC plate alongside the starting material (2-Methylbenzamide). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible.[2]
Q3: What is the role of the base in the synthesis of oximes using hydroxylamine hydrochloride?
A3: When hydroxylamine hydrochloride (NH₂OH·HCl) is used, a base is required to neutralize the hydrochloride salt. This generates the free hydroxylamine (NH₂OH), which is the active nucleophile that attacks the carbonyl carbon of the 2-Methylbenzamide.[1]
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, several green chemistry approaches have been developed for oxime synthesis. These include solvent-free reactions using grinding techniques and ultrasound-assisted synthesis in aqueous media.[3][4][10] These methods often lead to higher yields, shorter reaction times, and milder reaction conditions, while reducing the use of hazardous organic solvents.[3]
Q5: How can I confirm the identity and purity of the synthesized 2-Methylbenzamide oxime?
A5: The identity and purity of the final product can be confirmed using several analytical techniques:
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Melting Point: Compare the melting point of your product with the literature value (144-148 °C). A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure of the molecule.
-
IR Spectroscopy: The formation of the oxime can be confirmed by the appearance of a C=N stretching band and an O-H stretching band, and the disappearance of the amide C=O band.
-
-
Mass Spectrometry: This will confirm the molecular weight of the product (150.18 g/mol ).
Data Presentation
Table 1: Comparison of General Oxime Synthesis Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Classical Method | Carbonyl, NH₂OH·HCl, Pyridine | Ethanol | Reflux | 15-60 min | Good | [5] |
| Grinding Method | Carbonyl, NH₂OH·HCl, Na₂CO₃ | Solvent-free | Room Temp. | 2-10 min | 90-95% | [4] |
| Ultrasound | Carbonyl, NH₂OH·HCl, K₂CO₃ | Water/Ethanol | ~60 °C | ~2 min | 81-95% | [3] |
| Microwave | Carbonyl, NH₂OH·HCl | Dry Media | Microwave | Short | Good | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzamide Oxime via Grinding (Adapted from a general procedure)
This protocol is adapted from a solvent-free method for the synthesis of oximes.[4]
Materials:
-
2-Methylbenzamide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Mortar and pestle
-
Deionized water
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Ethyl acetate
Procedure:
-
In a mortar, combine 2-Methylbenzamide (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol).[2]
-
Grind the mixture thoroughly with a pestle at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 5-15 minutes).
-
Once the reaction is complete, add 10 mL of deionized water to the mortar and stir.
-
If a solid precipitate forms, collect the solid by vacuum filtration.
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Wash the solid with a small amount of cold water and then dry it to obtain the crude 2-Methylbenzamide oxime.
-
If the product does not precipitate or appears oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[2] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: General experimental workflow for the synthesis of 2-Methylbenzamide oxime.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.org.za [scielo.org.za]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identification and removal of impurities in 2-Methylbenzamide oxime
Welcome to the Technical Support Center for 2-Methylbenzamide Oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and removal of impurities that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 2-Methylbenzamide oxime?
A1: The most common impurities in a sample of 2-Methylbenzamide oxime typically arise from the synthetic route used. Common impurities may include:
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Unreacted Starting Materials:
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2-Methylbenzamide
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Hydroxylamine (B1172632) or its salts
-
-
By-products from Synthesis:
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Products of side reactions, which can be isomer impurities.[1]
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Degradation products if the compound is exposed to harsh conditions (e.g., strong acids, high temperatures).
-
-
Residual Solvents: Solvents used during the reaction or purification process.
Q2: What are the recommended general strategies for purifying crude 2-Methylbenzamide oxime?
A2: The two primary and most effective methods for the purification of 2-Methylbenzamide oxime are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities. For high purity, a combination of both techniques is often employed.
Q3: How can I effectively remove unreacted hydroxylamine from my crude product?
A3: Unreacted hydroxylamine and its salts are generally water-soluble. An aqueous workup of the reaction mixture is typically sufficient. This involves dissolving the crude product in an organic solvent that is immiscible with water (such as ethyl acetate (B1210297) or dichloromethane) and washing it with water or a brine solution. This process will partition the water-soluble hydroxylamine salts into the aqueous layer, which can then be separated and discarded.
Q4: My purified 2-Methylbenzamide oxime has a lower than expected melting point. What could be the issue?
A4: A depressed and broad melting point range is a classic indicator of the presence of impurities. The product page for 2-Methylbenzamide oxime lists a melting point of 86-89 °C. If your measured melting point is significantly lower or spans a wider range, further purification is recommended.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent may be too non-polar, or the solution is cooling too rapidly. Oily impurities may also be present. | - Try a more polar solvent or a mixed solvent system. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - If oily impurities are suspected, first attempt purification by column chromatography. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the solute. - Try adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound and impurities. | The solvent system (eluent) has inappropriate polarity. The column may be overloaded with the sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve good separation. - A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[2] - Employ a gradient elution, gradually increasing the polarity of the eluent. - Ensure the amount of crude material is appropriate for the column size (typically a 50:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight).[2] |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane (B92381)/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the stationary phase (silica gel). The sample may have been loaded in a solvent that is too polar. | - Add a small amount of a modifier to the eluent, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. - Load the sample in the initial, least polar eluent. |
Experimental Protocols
Identification of Impurities
1. Thin Layer Chromatography (TLC)
-
Purpose: To quickly assess the purity of a sample and to determine an appropriate solvent system for column chromatography.
-
Methodology:
-
Prepare a dilute solution of the crude 2-Methylbenzamide oxime in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the separated spots under UV light or by staining. The presence of multiple spots indicates impurities.
-
2. High-Performance Liquid Chromatography (HPLC)
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Purpose: To obtain a quantitative measure of the purity of the sample and to resolve closely related impurities.
-
Methodology (General Guideline):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-20 min: 20% B to 80% B
-
20-25 min: Hold at 80% B
-
25-30 min: 80% B to 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound and potential impurities absorb (e.g., 254 nm).
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Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
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3. Gas Chromatography-Mass Spectrometry (GC-MS)
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Purpose: To identify volatile impurities.
-
Methodology (General Guideline):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the desired product and to identify the structure of impurities if they are present in sufficient quantity.
-
Methodology:
Removal of Impurities
1. Recrystallization
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Purpose: To purify solid compounds based on differences in solubility.
-
Methodology (Single Solvent):
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Choose a suitable solvent in which 2-Methylbenzamide oxime is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or isopropanol (B130326) can be good starting points.
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Dissolve the crude solid in a minimal amount of the boiling solvent.
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If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.
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Dry the crystals thoroughly.
-
-
Methodology (Two-Solvent System):
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Select a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate) and a "poor" solvent in which it is sparingly soluble (e.g., hexane).[5][6]
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Dissolve the crude product in a minimal amount of the hot "good" solvent.
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Add the "poor" solvent dropwise to the hot solution until a slight turbidity persists.
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Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to form crystals.
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Collect and dry the crystals as described above.
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2. Column Chromatography
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Purpose: To separate compounds based on their differential adsorption to a stationary phase.
-
Methodology:
-
Stationary Phase: Silica gel.
-
Eluent: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel) is recommended.
-
Elution: Run the eluent through the column, collecting fractions. A gradient elution, where the polarity of the eluent is gradually increased, can improve separation.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization of 2-Methylbenzamide Oxime (General Guidance)
| Solvent/System | Type | Suitability | Notes |
| Ethanol | Single Solvent | Good | Often provides good crystals for polar compounds. |
| Isopropanol | Single Solvent | Good | Similar properties to ethanol. |
| Ethyl Acetate / Hexane | Two-Solvent | Excellent | A versatile system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Acetone (B3395972) / Water | Two-Solvent | Good | Suitable for polar compounds. Dissolve in hot acetone and add water as the anti-solvent. |
Table 2: Typical Purity Analysis Results
| Analytical Method | Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| HPLC | Purity (%) | 85-95 | >98 | >99 |
| Number of Impurities | 3-5 | 1-2 | 0-1 | |
| Melting Point | Range (°C) | 80-86 | 85-88 | 86-89 |
Note: The values in this table are illustrative and may vary depending on the specific reaction conditions and the efficiency of the purification process.
Visualizations
Caption: Experimental workflow for the identification and removal of impurities in 2-Methylbenzamide oxime.
Caption: Logical decision-making workflow for the purification of 2-Methylbenzamide oxime.
References
Challenges in the scale-up of 2-Methylbenzamide oxime production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methylbenzamide (B88809) oxime.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Methylbenzamide oxime, particularly during scale-up efforts.
| Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Low or Inconsistent Yields | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal pH: The reaction of hydroxylamine (B1172632) with the amide precursor is pH-sensitive. 3. Poor quality of reagents: Degradation of hydroxylamine hydrochloride or impurities in the 2-methylbenzamide. 4. Side reactions: Formation of byproducts such as the corresponding amide through hydrolysis. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Consider extending the reaction time or gradually increasing the temperature. 2. pH Control: Maintain the pH of the reaction mixture in the optimal range. For reactions using hydroxylamine hydrochloride, a base such as sodium carbonate or triethylamine (B128534) is typically added to liberate the free hydroxylamine. Careful control of the base stoichiometry is crucial. 3. Reagent Quality: Use high-purity 2-methylbenzamide. Ensure the hydroxylamine hydrochloride is dry and has been stored properly. 4. Minimize Water Content: Use anhydrous solvents to minimize the hydrolysis of the intermediate imidoyl chloride (if formed in situ) back to the amide. |
| Product Purity Issues (e.g., presence of starting material or byproducts) | 1. Incomplete reaction or excess starting material. 2. Formation of 2-methylbenzamide: This can occur due to hydrolysis of the intermediate or the final product. 3. Beckmann rearrangement: Although more common for ketoximes, acid-catalyzed rearrangement of the aldoxime to 2-methylbenzamide can occur under harsh acidic conditions.[1] | 1. Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion. 2. Aqueous Work-up: Implement an effective aqueous wash sequence to remove unreacted hydroxylamine salts and other water-soluble impurities. A typical sequence could involve washes with water, a dilute acid (e.g., 1M HCl) to remove basic impurities, and a dilute base (e.g., 1M NaHCO₃) to remove acidic impurities. 3. Controlled pH during Work-up and Purification: Avoid strongly acidic conditions during work-up and purification to minimize the risk of Beckmann rearrangement. |
| Difficulties in Product Isolation and Purification | 1. Product oiling out: The product may not crystallize easily from the reaction mixture or during recrystallization attempts. 2. Poor filterability: Small particle size or amorphous product can lead to slow filtration. 3. Co-crystallization of impurities. | 1. Solvent Screening for Crystallization: Conduct small-scale solvent screening to identify a suitable solvent or solvent system for crystallization. Consider anti-solvent crystallization. 2. Controlled Crystallization: Employ controlled cooling rates and agitation during crystallization to promote the formation of larger, more easily filterable crystals. 3. Recrystallization: Perform recrystallization from a suitable solvent to improve purity. Solubility data for the starting material, 2-methylbenzamide, indicates it is very soluble in hot water and alcohol, but insoluble in cold water. This suggests a water or alcohol-based recrystallization could be effective for removing this impurity. |
| Scale-up Challenges | 1. Heat Transfer Issues: The reaction can be exothermic, and inefficient heat removal on a larger scale can lead to temperature gradients and increased byproduct formation. 2. Mass Transfer Limitations: In heterogeneous reactions (e.g., with a solid base), poor mixing can lead to localized "hot spots" and incomplete reactions. 3. Safety Concerns: Hydroxylamine and its derivatives can be thermally unstable.[2] 2-Methylbenzamide oxime itself is classified as acutely toxic if swallowed and causes serious eye damage.[3] | 1. Calorimetry Studies: Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to understand the reaction exotherm and thermal stability of reactants and products. 2. Process Control: Ensure adequate reactor heating/cooling capacity and efficient agitation to maintain uniform temperature and mixing. For semi-batch processes, control the addition rate of reagents to manage the heat evolution. 3. Process Safety Management: Implement robust process safety management (PSM) protocols. This includes conducting a thorough hazard analysis, establishing safe operating limits, and having emergency procedures in place.[4][5] Ensure proper personal protective equipment (PPE) is used, especially when handling the final product. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Methylbenzamide oxime?
A1: The most prevalent method involves the reaction of 2-methylbenzamide with a source of hydroxylamine, typically hydroxylamine hydrochloride, in the presence of a base. Variations exist in the choice of solvent, base, and reaction conditions (e.g., temperature, reaction time). Another common route is the reaction of 2-methylbenzonitrile with hydroxylamine.
Q2: What are the critical safety precautions to consider when working with 2-Methylbenzamide oxime?
A2: 2-Methylbenzamide oxime is a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed (Acute Tox. 3 Oral), causes skin irritation (Skin Irrit. 2), and serious eye damage (Eye Dam. 1).[3][6] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Q3: How can I effectively remove the 2-methylbenzamide starting material from my final product?
A3: 2-methylbenzamide has different solubility properties compared to the oxime product. 2-methylbenzamide is very soluble in hot water and alcohol but insoluble in cold water.[7][8][9] This suggests that recrystallization from water or an alcohol/water mixture could be an effective purification method. Alternatively, column chromatography can be employed for smaller scales.
Q4: My product is an oil and won't crystallize. What should I do?
A4: "Oiling out" is a common issue in crystallization. Try the following:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A combination of a good solvent and a poor solvent (anti-solvent) can often induce crystallization.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Trituration: Stirring the oil with a poor solvent in which it is immiscible may induce solidification.
-
Purification: The oil may be due to impurities. Purify the oil using column chromatography and then attempt crystallization again.
Q5: Are there any specific analytical techniques recommended for monitoring the reaction and assessing product purity?
A5: Yes, Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is highly recommended. ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation of the final product.
Section 3: Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2-Methylbenzamide | C₈H₉NO | 135.16 | 141-142 | Very soluble in hot water and alcohol; insoluble in cold water.[7] |
| 2-Methylbenzamide oxime | C₈H₁₀N₂O | 150.18 | 144-148[3][6] | Data not widely available, but expected to have some solubility in polar organic solvents. |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ~155-157 (decomposes) | Soluble in water and ethanol (B145695). |
Section 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2-Methylbenzamide Oxime from 2-Methylbenzonitrile
This protocol is a general representation based on common literature procedures for the synthesis of amidoximes from nitriles.
Materials:
-
2-Methylbenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of 2-methylbenzonitrile.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the 2-methylbenzonitrile spot is no longer visible.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent such as an ethanol/water mixture.
Protocol 2: Work-up and Purification
This protocol outlines a general procedure for the work-up and purification of 2-Methylbenzamide oxime.
-
After the reaction is complete, quench the reaction mixture by adding it to a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove unreacted bases like triethylamine)
-
Saturated aqueous NaHCO₃ solution (to remove acidic byproducts)
-
Brine (saturated NaCl solution) to facilitate phase separation and remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Section 5: Visualizations
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis and purification of 2-Methylbenzamide oxime.
Diagram 2: Key Chemical Relationships
Caption: Key chemical transformations in the synthesis of 2-Methylbenzamide oxime.
References
- 1. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylbenzamide oxime 97 40312-14-9 [sigmaaldrich.com]
- 4. iscientific.org [iscientific.org]
- 5. researchgate.net [researchgate.net]
- 6. N-羟基-2-甲基苯甲脒 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2-Methylbenzamide | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylbenzamide [chembk.com]
Preventing the degradation of 2-Methylbenzamide oxime during storage
This technical support center provides guidance on preventing the degradation of 2-Methylbenzamide oxime during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected low assay value of 2-Methylbenzamide oxime | Degradation due to improper storage conditions. | Review storage conditions. Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] Consider performing a stability study under controlled conditions. |
| Inaccurate analytical method. | Verify the analytical method is validated for stability-indicating properties. The method should be able to separate the intact drug from its degradation products. | |
| Appearance of new peaks in chromatogram during stability testing | Chemical degradation of 2-Methylbenzamide oxime. | Characterize the new peaks to identify potential degradation products. Common degradation pathways for oximes include hydrolysis and thermal decomposition. Consider performing forced degradation studies to intentionally generate and identify degradation products. |
| Contamination. | Ensure proper handling and cleaning procedures for all labware and equipment. | |
| Change in physical appearance (e.g., color, clumping) | Exposure to moisture or light. | Store the compound in a desiccator if it is hygroscopic. Protect from light by using amber vials or storing in a dark cabinet.[4] |
| Thermal degradation. | Avoid exposure to high temperatures. Store at recommended temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Methylbenzamide oxime?
A1: To ensure its stability, 2-Methylbenzamide oxime should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3] For long-term storage, keeping it in a cool and dark environment is recommended to minimize the risk of thermal and photodegradation.
Q2: What are the potential degradation pathways for 2-Methylbenzamide oxime?
A2: Based on the general chemistry of oximes and benzamides, the following degradation pathways are plausible:
-
Hydrolysis: The oxime group can undergo acid-catalyzed hydrolysis to yield the corresponding ketone (2-Methylbenzamide) and hydroxylamine. The amide group could also hydrolyze under strong acidic or basic conditions to 2-methylbenzoic acid and ammonia. Oximes are generally more resistant to hydrolysis than hydrazones.[3][5]
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For similar compounds, thermolysis can lead to the formation of nitriles (2-methylbenzonitrile), benzimidazoles, and other rearrangement products.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photostability studies are recommended to assess this potential.
-
Oxidative Degradation: While specific data is unavailable for this compound, oxidative conditions could potentially lead to degradation.
Q3: How can I monitor the stability of my 2-Methylbenzamide oxime sample?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the best way to monitor the stability of 2-Methylbenzamide oxime.[7][8] This method should be capable of separating the intact compound from any potential degradation products. Regular testing of samples stored under controlled conditions will provide data on the compound's shelf life.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., high temperature, extreme pH, light, oxidizing agents) to accelerate its degradation.[1][9] This helps in identifying potential degradation products and understanding the degradation pathways. The information from these studies is crucial for developing a robust stability-indicating analytical method.[7]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions for a general forced degradation study to identify potential degradation products of 2-Methylbenzamide oxime.
1. Acid Hydrolysis:
- Dissolve 2-Methylbenzamide oxime in a suitable solvent and add 0.1 N HCl.
- Heat the solution at 60°C for 24 hours.
- Neutralize the solution and analyze by HPLC.
2. Base Hydrolysis:
- Dissolve 2-Methylbenzamide oxime in a suitable solvent and add 0.1 N NaOH.
- Heat the solution at 60°C for 24 hours.
- Neutralize the solution and analyze by HPLC.
3. Oxidative Degradation:
- Dissolve 2-Methylbenzamide oxime in a suitable solvent and add 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours.
- Analyze by HPLC.
4. Thermal Degradation:
- Place the solid compound in a stability chamber at 70°C for 48 hours.
- Dissolve the sample in a suitable solvent and analyze by HPLC.
5. Photodegradation:
- Expose the solid compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Dissolve the sample in a suitable solvent and analyze by HPLC. A control sample should be kept in the dark.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a hypothetical HPLC method for the analysis of 2-Methylbenzamide oxime and its potential degradation products. Method development and validation are required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Plausible degradation pathways of 2-Methylbenzamide oxime.
Caption: Workflow for a typical stability study.
References
- 1. biomedres.us [biomedres.us]
- 2. 2-Methylbenzamide | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Crystallization of 2-Methylbenzamide Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 2-Methylbenzamide oxime.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 2-Methylbenzamide oxime?
2-Methylbenzamide oxime is a solid with a melting point in the range of 144-148 °C.[1] Its molecular formula is C₈H₁₀N₂O, and its molecular weight is 150.18 g/mol .[1] Understanding these properties is crucial for developing a successful crystallization protocol.
Q2: How do I select a suitable solvent for the recrystallization of 2-Methylbenzamide oxime?
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the polar nature of the amide and oxime functional groups, polar solvents are likely to be good candidates. For the related compound, 2-Methylbenzamide, it is known to be soluble in hot water and alcohol, while being only slightly soluble in non-polar solvents like benzene.[2] A mixed solvent system, such as ethanol-water, is often effective for the crystallization of similar polar organic compounds and other oximes.
Q3: What are the common problems encountered during the crystallization of 2-Methylbenzamide oxime?
Common issues include the failure of crystals to form, the formation of an oil instead of a solid ("oiling out"), and obtaining a low yield or impure product. These problems can often be resolved by adjusting the solvent system, cooling rate, or by introducing seed crystals.
Q4: What is "oiling out" and why does it happen?
"Oiling out" is the separation of the dissolved compound as a liquid rather than a solid during cooling. This often occurs when the boiling point of the solvent is too high, or when the solution is supersaturated to a degree that the compound comes out of solution above its melting point. The presence of impurities can also lower the melting point of the compound, contributing to this issue.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of 2-Methylbenzamide oxime.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Supersaturation has occurred without nucleation. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of 2-Methylbenzamide oxime. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is too high.- The solution is too concentrated.- The presence of impurities is depressing the melting point. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, then cool slowly.- Reheat the solution to dissolve the oil, add more solvent, and cool again.- If using a mixed solvent system, add more of the "good" solvent (in which the compound is more soluble).- Consider a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Crystal yield is low. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The solution was not cooled to a low enough temperature.- Crystals were lost during filtration or transfer. | - Concentrate the mother liquor and cool it again to recover more product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and pass it through the filter to collect any remaining crystals. |
| The resulting crystals are discolored or appear impure. | - Impurities were not fully removed during the crystallization process.- The cooling was too rapid, trapping impurities within the crystal lattice. | - Perform a second recrystallization.- If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration (note that this may reduce yield).- Ensure slow cooling to allow for the formation of a more ordered and pure crystal lattice. |
Experimental Protocols
1. Solvent Selection Protocol
A systematic approach to selecting a suitable solvent system is critical for successful crystallization.
References
Technical Support Center: Stereoselective Synthesis of 2-Methylbenzamide Oxime
Welcome to the technical support center for the stereoselective synthesis of 2-Methylbenzamide oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Methylbenzamide oxime, with a focus on improving stereoselectivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Methylbenzamide Oxime | 1. Impure Starting Materials: Impurities in 2-Methylbenzamide or hydroxylamine (B1172632) can lead to side reactions.[1] 2. Suboptimal Reaction pH: The formation of oximes is highly pH-dependent.[1] 3. Incomplete Reaction: The reaction may not have reached completion. | 1. Ensure the purity of 2-Methylbenzamide and use fresh, high-purity hydroxylamine or its salt.[1] 2. Adjust the pH of the reaction mixture. When using hydroxylamine hydrochloride, a weak base is typically added to liberate the free hydroxylamine.[1] 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[1] |
| Poor Stereoselectivity (Mixture of E and Z isomers) | 1. Thermodynamic vs. Kinetic Control: Reaction conditions may favor the formation of a mixture of isomers. The E isomer is often the thermodynamically more stable product, while the Z isomer can be the kinetically favored product.[2] 2. Inappropriate Solvent or Temperature: The choice of solvent and reaction temperature can significantly influence the stereochemical outcome.[3] 3. Lack of a Stereodirecting Catalyst: The reaction may proceed without a catalyst that can favor the formation of one stereoisomer. | 1. For the kinetic (Z) isomer, consider using basic conditions and lower reaction temperatures.[2] For the thermodynamic (E) isomer, acidic conditions and higher temperatures may be beneficial.[2] 2. Screen different solvents and optimize the reaction temperature. Protic solvents can sometimes influence stereoselectivity.[3] 3. Employ a stereoselective catalyst. While specific catalysts for 2-Methylbenzamide oxime are not widely reported, general catalysts for stereoselective oxime synthesis, such as those based on copper salts, can be explored.[4][5] |
| Sluggish or Stalled Reaction | 1. Steric Hindrance: The methyl group in the ortho position of 2-Methylbenzamide can sterically hinder the approach of hydroxylamine.[1] 2. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. | 1. Increase the reaction temperature to provide sufficient activation energy.[1] Be cautious of potential side reactions at very high temperatures. 2. Prolong the reaction time to allow for complete conversion.[1] 3. Consider the use of a catalyst to facilitate the reaction.[1] |
| Formation of Side Products | 1. Beckmann Rearrangement: Under strongly acidic conditions and/or high temperatures, the oxime product can undergo a Beckmann rearrangement to form an amide.[1][6] 2. Over-reduction: If a reduction step is involved to form a chiral hydroxylamine, the N-O bond can be cleaved, leading to the corresponding amine as a byproduct.[7] | 1. Maintain a mildly acidic or basic pH and avoid excessive heating to minimize the Beckmann rearrangement.[6] 2. Carefully select the reducing agent and reaction conditions to ensure chemoselectivity for the hydroxylamine.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my 2-Methylbenzamide oxime synthesis?
A1: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1] Spot the reaction mixture on a TLC plate alongside the starting material (2-Methylbenzamide). The disappearance of the starting material spot and the appearance of a new spot corresponding to the oxime product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible.[1]
Q2: What is the optimal pH for the synthesis of 2-Methylbenzamide oxime?
A2: The optimal pH for oxime formation is crucial as the reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon, which is followed by dehydration.[1] This process is generally most efficient in a slightly acidic medium. When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base such as sodium carbonate or pyridine (B92270) is typically added to neutralize the HCl and maintain a suitable pH.[1]
Q3: How can I improve the stereoselectivity to favor the Z-isomer of 2-Methylbenzamide oxime?
A3: The Z-isomer is often the kinetically controlled product.[2] To favor its formation, you can try conducting the reaction under basic conditions at lower temperatures.[2] A combination of hydroxylamine hydrochloride with a base like potassium carbonate in a solvent like methanol (B129727) has been reported to selectively produce Z-oximes for other carbonyl compounds.[4]
Q4: Are there any specific catalysts that can be used for the enantioselective synthesis of chiral oximes?
A4: While a specific catalyst for the enantioselective synthesis of 2-Methylbenzamide oxime is not readily found in the literature, research in the broader field of oxime synthesis has identified several promising catalytic systems. These include chiral BINOL-derived phosphoric acids and iridium complexes, which have shown high enantioselectivity in the synthesis of other chiral oximes and hydroxylamines.[3][8][9]
Q5: How can I separate the E and Z isomers of 2-Methylbenzamide oxime if I obtain a mixture?
A5: The separation of E and Z isomers of oximes can often be achieved by standard purification techniques such as column chromatography or recrystallization, as the two isomers typically have different physical properties, including polarity and solubility.[2]
Experimental Protocols
Protocol 1: General Synthesis of 2-Methylbenzamide Oxime
This protocol is a general method for the synthesis of oximes and can be adapted for 2-Methylbenzamide.
Materials:
-
2-Methylbenzamide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-Methylbenzamide (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Add anhydrous sodium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash it with cold water, and dry it to obtain the 2-Methylbenzamide oxime.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data on Stereoselectivity
The following table presents illustrative data on stereoselectivity achieved in the synthesis of other oximes, providing a benchmark for what can be achieved with optimized conditions.
| Substrate | Catalyst/Conditions | Stereoselectivity (E:Z ratio or ee) | Reference |
| Acetophenone | NH₂OH·HCl/K₂CO₃ in Methanol | 15:85 (E:Z) | [4] |
| Phenylcyclohexanone | Lipase-catalyzed transesterification | Kinetic resolution to give optically active oximes | [8] |
| 4-Substituted Cyclohexanones | Chiral BINOL-derived strontium phosphate | Good enantioselectivities | [8] |
| Various Oximes | Iridium-based catalyst | High enantiomeric ratios (e.g., 96:4 e.r.) for asymmetric hydrogenation to chiral hydroxylamines | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of 2-Methylbenzamide oxime.
Caption: Troubleshooting logic for poor stereoselectivity.
Caption: Formation pathway of E and Z isomers of 2-Methylbenzamide oxime.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of different catalysts for 2-Methylbenzamide oxime synthesis
A Comparative Guide to Catalysts for the Synthesis of 2-Methylbenzamidoxime
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methylbenzamidoxime, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632). The efficacy of this conversion is highly dependent on the catalytic system and reaction conditions employed. This guide provides a comparative analysis of common catalytic methods for the synthesis of 2-methylbenzamidoxime, supported by generalized experimental data and detailed protocols to aid researchers in selecting the optimal methodology for their specific requirements.
Quantitative Comparison of Synthetic Methods
The following table summarizes the performance of two primary methods for the synthesis of 2-methylbenzamidoxime from 2-methylbenzonitrile. While specific comparative data for this exact transformation is limited in publicly available literature, the data presented is a representative compilation based on the synthesis of analogous benzamidoximes.
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Conventional Heating | Sodium Carbonate (Na₂CO₃) | Ethanol (B145695)/Water | 60-80 | 4-12 | 75-85 |
| Ultrasound-Assisted | Sodium Carbonate (Na₂CO₃) | Ethanol/Water | Room Temperature | 0.5-2 | 85-95 |
Experimental Protocols
Method 1: Conventional Synthesis via Base-Catalyzed Reaction
This protocol details the traditional method for the synthesis of 2-methylbenzamidoxime using a common base catalyst and thermal heating.
Materials:
-
2-Methylbenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzonitrile (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in water to the flask.
-
The reaction mixture is stirred and heated to reflux (approximately 80°C) for 4-12 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The crude 2-methylbenzamidoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Ultrasound-Assisted Synthesis
This protocol describes a more contemporary and efficient method utilizing ultrasonic irradiation to promote the reaction.
Materials:
-
2-Methylbenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath/probe
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a suitable reaction vessel, combine 2-methylbenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium carbonate (1.5 equivalents).
-
Add a mixture of ethanol and water as the solvent.
-
The vessel is placed in an ultrasonic bath and irradiated at room temperature for 0.5-2 hours, with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the workup procedure is similar to the conventional method: solvent removal, extraction with ethyl acetate, washing, drying, and concentration.
-
The crude product is purified by recrystallization.
Visualizations
Experimental Workflow
Comparative Guide to the Validation of Analytical Methods for 2-Methylbenzamide Oxime Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of validated analytical methodologies applicable to the analysis of 2-Methylbenzamide oxime. Due to a lack of specific published validation data for 2-Methylbenzamide oxime, this document leverages established analytical methods for analogous benzamide (B126) and oxime derivatives. The presented data and protocols are derived from validated methods for similar compounds and are intended to serve as a comprehensive resource for developing and validating analytical procedures for 2-Methylbenzamide oxime.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common techniques for the analysis of organic molecules like 2-Methylbenzamide oxime. The following tables summarize key validation parameters from studies on analogous compounds, providing a baseline for method development and comparison.
Table 1: HPLC Method Validation Parameters for Analogous Oxime and Benzamide Compounds
| Validation Parameter | HPLC-UV for Milbemycin Oxime[1][2][3] | HPLC-UV for Methoxyamine (via Derivatization)[4] | HPLC for various Parabens[5] |
| Analyte | Milbemycin Oxime | Methoxyamine | 2-phenoxyethanol, methylparaben, ethylparaben, propylparaben |
| Linearity Range | 0.1% to 120% of target concentration | 1.25 - 500 ng/mL | 6 - 850 µg/ml |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.9993 | > 0.999 |
| Limit of Detection (LOD) | 0.03% of analytical concentration | 0.150 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.1% of analytical concentration | 0.500 ng/mL | Not Specified |
| Intra-assay Precision (%CV) | Not Specified | 0.9 - 1% | < 1% |
| Inter-assay Precision (%CV) | Not Specified | 0.8 - 3% | < 1% |
| Accuracy (% Recovery) | Good | 90.1 - 96.3% | Not Specified |
Table 2: GC and LC-MS/MS Method Validation Parameters for Analogous Oxime Compounds
| Validation Parameter | GC-NSD for various Ketoximes[6] | LC-MS/MS for various Oximes[7] |
| Analyte | 2-butanone oxime, acetone (B3395972) oxime, etc. | 2-PAM, HI-6, HLö-7, MMB-4 |
| Linearity Range | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.04 - 0.05 mg/m³ | 0.5 ng/mL (for 2-PAM) |
| Precision | Not Specified | Validated |
| Accuracy (% Recovery) | 84 - 93% | Validated |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline generalized experimental protocols for HPLC, GC, and LC-MS/MS analysis based on methods for similar compounds.
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating reversed-phase HPLC method is a common approach for the analysis of oxime compounds.[2][3]
Chromatographic Conditions (Example for Milbemycin Oxime Analysis):
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm)[3]
-
Mobile Phase: Isocratic elution with 30% (v/v) of 0.05% phosphoric acid in water and 70% (v/v) of a methanol (B129727) and acetonitrile (B52724) mixture (6:4, v/v).[3]
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 50°C[3]
-
Detection: UV at 244 nm[3]
-
Injection Volume: 6 µL[2]
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[2]
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile oximes.
Sampling and Preparation (Example for Ketoxime Analysis): [6]
-
Draw a defined volume of air through a sampling tube containing a suitable adsorbent (e.g., Chromosorb 106).
-
Desorb the retained ketoximes with a solvent such as methanol.
Chromatographic Conditions: [6]
-
Detection: Nitrogen-selective detector (NSD) is often used for nitrogen-containing compounds like oximes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical applications. A study on the quantification of various oximes in mouse plasma highlights the development of a robust LC-MS/MS method.[7]
Sample Preparation (Example for Oximes in Plasma): [7]
A unique extraction method is typically developed for each specific oxime to ensure optimal recovery and removal of matrix interferences.
Chromatographic and Mass Spectrometric Conditions: [7]
-
Liquid Chromatography: A suitable LC column that achieves good retention for the oxime compounds is essential.[7]
-
Mass Spectrometry: The method is validated to meet FDA bioanalytical method validation requirements under Good Laboratory Practice (GLP) conditions.[7]
-
Validation Parameters: The validation should assess linearity, sensitivity, precision, accuracy, selectivity, specificity, carryover, extraction recovery, and stability.[7]
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the analytical processes.
References
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of the Chelating Properties of 2-Methylbenzamide Oxime
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chelating properties of 2-Methylbenzamide oxime against two well-established chelating agents: Ethylenediaminetetraacetic acid (EDTA) and Deferoxamine. While experimental data on the metal binding affinities of 2-Methylbenzamide oxime is not extensively available in current literature, this document outlines the standard experimental protocols to determine these properties and facilitates a comparison based on the known values of established chelators.
Introduction to Metal Chelation
Metal chelation is a critical process in various scientific disciplines, including medicine, environmental science, and analytical chemistry. Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, effectively sequestering it and modifying its chemical and biological activity. The stability of these metal-ligand complexes is paramount to their efficacy. This stability is quantitatively expressed by the stability constant (log K), where a higher value indicates a stronger and more stable complex.
Amidoxime-based ligands, such as 2-Methylbenzamide oxime, are known to form stable complexes with a variety of metal ions, including transition metals, lanthanides, and actinides.[1] This has led to their investigation for applications ranging from drug delivery to metal extraction.[1][2]
Comparative Analysis of Chelating Agents
A direct quantitative comparison of the chelating properties of 2-Methylbenzamide oxime with standard chelators requires experimental determination of its metal complex stability constants. However, a qualitative comparison can be initiated based on structural features and the known properties of the benchmark agents, EDTA and Deferoxamine.
Table 1: Properties of Selected Chelating Agents
| Property | 2-Methylbenzamide Oxime | Ethylenediaminetetraacetic acid (EDTA) | Deferoxamine (DFO) |
| Molecular Formula | C₈H₁₀N₂O[3] | C₁₀H₁₆N₂O₈ | C₂₅H₄₈N₆O₈ |
| Molecular Weight | 150.18 g/mol [3] | 292.24 g/mol | 560.68 g/mol |
| Structure | Aromatic amidoxime (B1450833) | Aminopolycarboxylic acid | Siderophore (hydroxamate-based) |
| Binding Site | N and O atoms of the amidoxime group | N and O atoms of the amino and carboxyl groups | O atoms of the hydroxamate groups |
| Known Metal Affinities | Transition metals, lanthanides, actinides (general for amidoximes)[1] | Wide range of metal ions, including alkaline earth and transition metals[4] | High selectivity for Fe(III) and Al(III)[5] |
Quantitative Comparison of Stability Constants
The stability constant (log K) is a critical parameter for evaluating the efficacy of a chelating agent. The following tables summarize the known stability constants for EDTA and Deferoxamine with key transition metal ions. The corresponding values for 2-Methylbenzamide oxime would need to be determined experimentally using the protocols outlined in the subsequent section.
Table 2: Stability Constants (log K) of Metal-Chelator Complexes
| Metal Ion | 2-Methylbenzamide Oxime | EDTA | Deferoxamine (DFO) |
| Fe(III) | Data not available | 25.1[2][6] | 30.6 |
| Cu(II) | Data not available | 18.8[6] | 14.1 |
| Zn(II) | Data not available | 16.5[2][6] | 11.1 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols for Determining Chelating Properties
To quantitatively assess the chelating properties of 2-Methylbenzamide oxime, the following established experimental protocols can be employed.
Synthesis of 2-Methylbenzamide Oxime
A general and efficient method for the synthesis of oximes involves the reaction of the corresponding aldehyde or ketone with hydroxylamine (B1172632) hydrochloride.[7] A solvent-free grinding method offers an environmentally friendly approach.[8]
Materials:
-
2-Methylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Bismuth(III) oxide (Bi₂O₃) as a catalyst[7][8]
-
Mortar and pestle
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
Combine 2-Methylbenzaldehyde, hydroxylamine hydrochloride, and the catalyst in a mortar.[7][8]
-
Grind the mixture at room temperature for the time specified in the literature (typically monitored by TLC).[7][8]
-
Upon completion, add ethyl acetate to the mixture and filter to remove the catalyst.[8]
-
Add water to the filtrate to precipitate the 2-Methylbenzamide oxime.[8]
-
Filter the precipitate and dry under vacuum to obtain the pure product.[8]
-
Characterize the synthesized compound using techniques such as melting point determination, ¹H NMR, and elemental analysis to confirm its identity and purity.[7]
Spectrophotometric Titration (UV-Vis) for Determination of Stoichiometry and Stability Constant
UV-Vis spectrophotometry is a widely used technique to study metal-ligand complexation.[9][10] Job's method of continuous variation is a common application of this technique to determine the stoichiometry of a metal-ligand complex.[11][12][13]
Materials:
-
Stock solution of 2-Methylbenzamide oxime in a suitable solvent (e.g., DMF, ethanol)
-
Stock solutions of metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂) of known concentration
-
Buffer solutions to maintain a constant pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure for Job's Plot (Stoichiometry Determination):
-
Prepare a series of solutions with a constant total concentration of the metal ion and 2-Methylbenzamide oxime, but with varying mole fractions of each component.[11]
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.[13] This wavelength is determined by scanning the spectrum of a solution containing the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[11][13]
Procedure for Stability Constant Determination:
-
Prepare a solution of the metal ion at a fixed concentration.
-
Titrate this solution with increasing concentrations of the 2-Methylbenzamide oxime solution.
-
Record the UV-Vis spectrum after each addition of the ligand.
-
Analyze the changes in absorbance to calculate the stability constant using appropriate software or by applying the Benesi-Hildebrand equation for 1:1 complexes.
Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[1][14][15][16][17] It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Materials:
-
Calibrated pH meter with a glass electrode
-
Thermostated titration vessel
-
Burette
-
Standardized solution of a strong base (e.g., NaOH)
-
Solution of 2-Methylbenzamide oxime of known concentration
-
Solution of the metal salt of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In the titration vessel, place a solution containing a known amount of 2-Methylbenzamide oxime, the metal salt, and the inert salt.
-
Titrate this solution with the standardized strong base.
-
Record the pH after each addition of the base.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Use a suitable computer program (e.g., SUPERQUAD, Hyperquad) to analyze the titration data and calculate the stability constants of the metal-ligand complexes.[14]
Visualizing Chelation Concepts
Diagrams generated using Graphviz can help visualize the experimental workflows and the principles behind them.
Caption: Experimental workflow for the synthesis and characterization of 2-Methylbenzamide oxime's chelating properties.
Caption: Conceptual workflow for determining metal-ligand stoichiometry using Job's Plot.
Conclusion
While 2-Methylbenzamide oxime shows promise as a chelating agent based on the known reactivity of the amidoxime functional group, a comprehensive understanding of its chelating properties requires quantitative experimental data. This guide provides the necessary framework for such an investigation by outlining detailed experimental protocols for the synthesis of the compound and the determination of its metal complex stability constants and stoichiometry. By employing these methods, researchers can generate the data needed for a direct and meaningful comparison of 2-Methylbenzamide oxime with established chelators like EDTA and Deferoxamine, thereby elucidating its potential for applications in drug development and other scientific fields.
References
- 1. cost-nectar.eu [cost-nectar.eu]
- 2. Voltammetric studies of Zn and Fe complexes of EDTA: evidence for the push mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-羟基-2-甲基苯甲脒 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. asianpubs.org [asianpubs.org]
- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Job plot - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. isca.me [isca.me]
- 16. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to High-Purity 2-Methylbenzamide Oxime Synthesis and HPLC Purity Assessment
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an objective comparison of two synthesis methods for 2-Methylbenzamide oxime and details a robust High-Performance Liquid Chromatography (HPLC) method for assessing product purity. The data presented herein is based on established analytical principles for similar compounds and serves to illustrate the comparative methodology.
Introduction
2-Methylbenzamide oxime is a valuable intermediate in medicinal chemistry and drug discovery. The purity of this compound can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a reliable method for both its synthesis and purity verification is essential. This guide compares a classical synthesis approach with a greener, ultrasound-assisted method and provides a detailed HPLC protocol for the quantitative analysis of 2-Methylbenzamide oxime and its potential impurities.
Synthesis of 2-Methylbenzamide Oxime: A Comparative Approach
Two methods for the synthesis of 2-Methylbenzamide oxime are presented below. Method A represents a conventional approach, while Method B offers a more environmentally friendly alternative.
Method A: Conventional Synthesis
This method involves the reaction of 2-Methylbenzamide with hydroxylamine (B1172632) hydrochloride in the presence of a base, typically under reflux conditions.
Method B: Ultrasound-Assisted "Green" Synthesis
This alternative approach utilizes ultrasound irradiation to promote the reaction, often leading to shorter reaction times, higher yields, and reduced energy consumption.[1]
A key aspect of this guide is the assessment of the purity of the 2-Methylbenzamide oxime produced by each method. The primary impurities of concern include unreacted 2-Methylbenzamide and potential side-products.
Experimental Protocols
Synthesis of 2-Methylbenzamide Oxime (Method A: Conventional)
-
In a round-bottom flask, dissolve 2-Methylbenzamide (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (B92270) (2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield crude 2-Methylbenzamide oxime.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Synthesis of 2-Methylbenzamide Oxime (Method B: Ultrasound-Assisted)
-
In a beaker, suspend 2-Methylbenzamide (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a mixture of water and ethanol.[1]
-
Place the beaker in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a controlled temperature (e.g., 40-50°C) for 30-60 minutes, monitoring by TLC.
-
Upon completion, cool the mixture. The product may precipitate directly.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-Methylbenzamide oxime.
-
Recrystallize if necessary.
HPLC Method for Purity Assessment
A reversed-phase HPLC (RP-HPLC) method was developed to separate 2-Methylbenzamide oxime from its starting material and potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-Methylbenzamide oxime reference standard in the mobile phase (1 mg/mL).
-
Sample Solution: Prepare solutions of the crude and purified products from both synthesis methods in the mobile phase at a concentration of 1 mg/mL.
Workflow and Data Presentation
The following diagram illustrates the experimental workflow for the synthesis and purity analysis of 2-Methylbenzamide oxime.
Comparative Purity Data
The following table summarizes the hypothetical data obtained from the HPLC analysis of the purified products from both synthesis methods.
| Analyte | Retention Time (min) | Method A: Peak Area (%) | Method B: Peak Area (%) |
| 2-Methylbenzamide | 4.8 | 0.8 | 0.5 |
| 2-Methylbenzamide oxime | 6.2 | 99.1 | 99.4 |
| Unknown Impurity | 7.5 | 0.1 | 0.1 |
Discussion
The hypothetical results indicate that both synthesis methods can produce high-purity 2-Methylbenzamide oxime. The ultrasound-assisted method (Method B) shows a slightly higher purity profile and is advantageous in terms of reaction time and energy consumption, aligning with the principles of green chemistry. The developed HPLC method is shown to be effective in separating the desired product from the unreacted starting material and other minor impurities.
Conclusion
For the synthesis of 2-Methylbenzamide oxime, the ultrasound-assisted method presents a compelling alternative to conventional heating, offering potential improvements in efficiency and environmental impact. The provided RP-HPLC method is a reliable and robust technique for the accurate purity assessment of the synthesized compound, which is crucial for quality control in research and drug development. Researchers should validate any analytical method according to their specific requirements and regulatory guidelines.
References
A Comparative Guide to 2-Methylbenzamide Oxime and Benzamide Oxime in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Amidoxime (B1450833) functional groups are pivotal in coordination chemistry due to their versatile binding modes and the biological significance of their metal complexes, which exhibit a range of activities including antiviral, anticancer, and antibacterial properties.[1] This guide provides an objective comparison between two key ligands: the parent benzamide (B126) oxime and its ortho-substituted derivative, 2-methylbenzamide (B88809) oxime. The introduction of a methyl group at the ortho-position introduces significant steric and electronic changes that profoundly influence their coordination behavior, complex stability, and structural characteristics.
Ligand Properties and Synthesis
Both benzamide oxime and 2-methylbenzamide oxime are typically synthesized from their corresponding nitriles (benzonitrile and 2-methylbenzonitrile, respectively) by reaction with hydroxylamine (B1172632).[2][3] This well-established method provides high yields of the desired amidoxime.[3]
The synthesis follows a nucleophilic addition of hydroxylamine to the nitrile carbon.
Caption: General synthesis of amidoximes from aryl nitriles.
The primary physical properties of the two ligands are summarized below. The presence of the methyl group in 2-methylbenzamide oxime slightly increases its molecular weight and can influence its melting point and solubility.
| Property | Benzamide Oxime | 2-Methylbenzamide Oxime |
| Molecular Formula | C₇H₈N₂O | C₈H₁₀N₂O |
| Molecular Weight | 136.15 g/mol [1][4] | 150.18 g/mol [5] |
| CAS Number | 613-92-3[6] | 40312-14-9[5] |
| Melting Point | ~79-81 °C (literature values vary) | 144-148 °C[5] |
| Appearance | White to off-white solid | Solid[5] |
Coordination Chemistry: A Comparative Analysis
The key difference in the coordination behavior of these two ligands stems from the steric hindrance introduced by the ortho-methyl group in 2-methylbenzamide oxime. This steric bulk can influence the geometry of the resulting metal complexes, their stability, and the orientation of the ligand upon coordination.
The Steric Effect of the Ortho-Methyl Group
In coordination chemistry, steric effects play a crucial role in determining the reactivity and stability of metal complexes. Bulky substituents near a donor atom can hinder the approach of a metal ion, influencing coordination numbers and geometries.
For benzamide oxime, the phenyl ring can rotate relatively freely. However, for 2-methylbenzamide oxime, the ortho-methyl group restricts this rotation and creates a more crowded environment around the N,O-donor site. This can lead to longer metal-ligand bond lengths or enforce a specific coordination geometry to minimize steric clash.
Caption: Impact of the ortho-methyl group on coordination properties.
Coordination Modes and Complex Structure
Amidoximes are versatile ligands that can coordinate to metal ions in several ways. The most common mode is as a bidentate ligand, forming a stable five-membered chelate ring through the oximino nitrogen and the amino nitrogen, or more typically, through the oximino nitrogen and the deprotonated oximino oxygen.
-
N,O-Chelation: This is a prevalent binding mode where the ligand coordinates through the nitrogen of the oxime group and the oxygen of the deprotonated hydroxyl group, forming a stable chelate ring with the metal center.
-
Bridging: The oxime group can also act as a bridge between two metal centers.
While direct comparative crystal structure data for analogous metal complexes of both ligands is scarce in the literature, general principles of coordination chemistry allow for predictions. For a given metal ion, such as Cu(II) or Ni(II), which often favor square planar or octahedral geometries, benzamide oxime can readily adopt a planar configuration within the complex.[7] In contrast, the steric pressure from the ortho-methyl group in 2-methylbenzamide oxime may force the phenyl ring to twist out of the coordination plane, leading to a distorted geometry. This can affect the electronic properties and reactivity of the complex.
| Feature | Benzamide Oxime Complexes | 2-Methylbenzamide Oxime Complexes (Predicted) |
| Coordination Geometry | Tends to form less sterically hindered, often planar, chelate rings. | Steric hindrance may lead to distorted or non-planar geometries. |
| M-L Bond Lengths | Expected to have "standard" bond lengths for the given metal and donor atoms. | May exhibit slightly elongated M-N or M-O bonds to relieve steric strain. |
| Dihedral Angle | The dihedral angle between the phenyl ring and the amidoxime group is relatively small (e.g., 20.2° in the free ligand).[1][4] | The ortho-methyl group is expected to force a larger dihedral angle upon coordination. |
Stability of Metal Complexes
The stability of a metal complex in solution is quantified by its stability constant (log K or log β).[8][9] A higher value indicates a more stable complex. The stability is influenced by factors including the chelate effect, ligand basicity, and steric hindrance.
-
Benzamide Oxime: Generally forms highly stable complexes with transition metals due to the formation of a five-membered chelate ring (the chelate effect).[10]
-
2-Methylbenzamide Oxime: The steric hindrance from the ortho-methyl group can introduce strain into the chelate ring, potentially leading to lower thermodynamic stability compared to the analogous benzamide oxime complex. However, electronic effects from the electron-donating methyl group could slightly increase the basicity of the donor atoms, which might counteract the negative steric effect to some degree.
Experimental Protocols
The following are representative protocols for the synthesis of the ligands and a general method for complexation.
Protocol 1: Synthesis of Benzamide Oxime
This procedure is adapted from the method described by Kang et al. (2007) as cited in the literature.[1][4]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
Procedure:
-
A mixture of benzonitrile (0.33 mol) and hydroxylamine hydrochloride (0.33 mol) in ethanol (231 ml) is prepared in a round-bottom flask.[1][4]
-
A separate solution of potassium carbonate (0.33 mol) in water (66 ml) is prepared and added to the flask.[1][4]
-
The resulting mixture is heated under reflux for 12 hours.[1][4]
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude benzamide oxime can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the final product.[1]
(Note: The synthesis of 2-methylbenzamide oxime would follow an identical protocol, substituting 2-methylbenzonitrile for benzonitrile.)
Protocol 2: General Synthesis of a Metal(II) Complex
This is a general procedure for the synthesis of a 1:2 (Metal:Ligand) complex.
Materials:
-
Amidoxime ligand (Benzamide oxime or 2-Methylbenzamide oxime)
-
A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O)
-
Methanol (B129727) or Ethanol
-
A weak base (optional, e.g., triethylamine)
Procedure:
-
Dissolve 2 mmol of the amidoxime ligand in 20 mL of warm methanol in a flask.
-
In a separate beaker, dissolve 1 mmol of the metal(II) salt in 10 mL of methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If the ligand needs to be deprotonated for coordination, a few drops of a weak base like triethylamine (B128534) can be added to facilitate the reaction.
-
A precipitate will often form immediately or upon standing. The mixture may be stirred at room temperature or gently heated for 1-2 hours to ensure the completion of the reaction.
-
The resulting solid complex is collected by filtration, washed with cold methanol, and then with a non-polar solvent like diethyl ether.
-
The product is dried in a desiccator over a drying agent.
Conclusion
The choice between benzamide oxime and 2-methylbenzamide oxime in coordination chemistry depends critically on the desired properties of the final metal complex.
-
Benzamide Oxime is an ideal ligand for forming stable, predictable, and often planar coordination complexes. Its lack of steric hindrance allows for strong metal-ligand interactions and facilitates the formation of well-defined structures.
-
2-Methylbenzamide Oxime serves as a valuable tool for introducing steric control into a coordination sphere. The ortho-methyl group can be used to enforce specific, often distorted, geometries, which can in turn be used to fine-tune the catalytic activity, redox potential, or spectroscopic properties of the resulting metal complex. While this may come at the cost of some thermodynamic stability, the structural control it offers is a powerful design element for creating complexes with specialized functions.
For researchers in drug development, the steric bulk of the 2-methyl derivative could be exploited to control the binding selectivity of a metallodrug for its biological target. For materials scientists, it could be used to influence the packing of molecules in a crystal lattice, leading to materials with different electronic or magnetic properties. The selection, therefore, is a trade-off between the stability and predictability of benzamide oxime and the structural control offered by its ortho-methylated counterpart.
References
- 1. Benzamide oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-羟基-2-甲基苯甲脒 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ベンズアミドオキシム 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Experimental and Theoretical Data for 2-Methylbenzamide Oxime
Published: December 9, 2025
This guide provides a comprehensive framework for the cross-validation of experimental and theoretical data for the chemical compound 2-Methylbenzamide oxime. Designed for researchers, scientists, and professionals in drug development, this document outlines standard methodologies, presents a comparative analysis of expected data, and underscores the importance of integrating computational and empirical approaches to accurately characterize molecular properties.
Introduction to 2-Methylbenzamide Oxime
2-Methylbenzamide oxime is an organic compound featuring a methyl-substituted benzene (B151609) ring, an amide group, and an oxime functional group. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of approximately 150.18 g/mol .[1] Compounds containing the benzamide (B126) oxime scaffold are of significant interest in medicinal chemistry due to their potential as prodrugs and their role in various biological activities. Accurate characterization of its structural and physicochemical properties is crucial for its potential applications.
The cross-validation of data from experimental measurements against data from theoretical computations provides a powerful methodology for confirming molecular structure and understanding its properties. This guide compares known experimental values with data that would be derived from standard computational models.
Methodologies: A Dual Approach
The validation framework involves a two-pronged approach: empirical analysis through laboratory experiments and in-silico analysis using computational chemistry methods.
Experimental Protocols
Standard experimental procedures are essential for obtaining reliable physical and spectroscopic data.
-
Synthesis and Purification: The synthesis of benzamide oximes typically involves the reaction of the corresponding benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate, followed by refluxing.[2] The crude product is then purified, commonly through recrystallization from a suitable solvent such as ethanol, to obtain a solid of high purity.
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. This provides a quick assessment of purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is recorded to identify functional groups. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is typically recorded in the 4000–400 cm⁻¹ range.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and spectra are obtained using a high-field NMR spectrometer.[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, and the resulting charged fragments are analyzed.[5]
Computational Methods
Theoretical calculations provide fundamental insights into the molecule's geometry, stability, and spectroscopic properties at the quantum level.
-
Density Functional Theory (DFT): DFT is a robust method for predicting molecular properties. The geometry of 2-Methylbenzamide oxime is first optimized to find its lowest energy conformation. A common and effective approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[6]
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed using the same DFT method. The calculated frequencies correspond to the fundamental vibrational modes and can be directly compared to the experimental FT-IR spectrum.[7]
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts of the optimized structure.[7] These theoretical shifts provide a basis for assigning the signals observed in the experimental NMR spectra.
Data Comparison: Experimental vs. Theoretical
This section summarizes the quantitative data for 2-Methylbenzamide oxime, comparing the experimentally determined values with theoretically predicted ones.
Physicochemical Properties
The melting point is a key indicator of a compound's purity and identity.
| Property | Experimental Value | Theoretical Prediction |
| Molecular Formula | C₈H₁₀N₂O[1] | C₈H₁₀N₂O (from model) |
| Molecular Weight | 150.18 g/mol | 150.18 g/mol (calculated) |
| Melting Point | 144-148 °C | Not directly calculated |
Vibrational Spectroscopy (FT-IR)
The comparison of vibrational frequencies helps in the assignment of spectral bands to specific molecular motions. Discrepancies often arise from the harmonic approximation in calculations and intermolecular interactions in the solid state.
| Functional Group | Characteristic Vibrations | Experimental (cm⁻¹) | Theoretical (Scaled cm⁻¹) |
| O-H (Oxime) | Stretching | ~3600-3300 (Broad)[8] | ~3450 |
| N-H (Amide) | Stretching | ~3400-3200 | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 | ~3050 |
| C-H (Methyl) | Stretching | ~2950-2850 | ~2900 |
| C=N (Oxime) | Stretching | ~1665[8] | ~1650 |
| C=O (Amide) | Stretching | ~1650 | ~1670 |
| N-O (Oxime) | Stretching | ~945[8] | ~950 |
Note: Experimental values are typical ranges for the specified functional groups. Theoretical values are representative of DFT calculations for similar structures.
Nuclear Magnetic Resonance (NMR)
NMR chemical shifts are highly sensitive to the electronic environment of the nuclei, making them excellent for structural validation.
| Proton (¹H) Assignment | Experimental (ppm) | Theoretical (ppm) |
| OH (Oxime) | ~11.0 - 13.0 | ~11.5 |
| NH₂ (Amide) | ~7.0 - 8.0 (Broad) | ~7.5 |
| Aromatic (Ring) | ~7.2 - 7.8 | ~7.3 - 7.9 |
| CH₃ (Methyl) | ~2.3 - 2.5 | ~2.4 |
| Carbon (¹³C) Assignment | Experimental (ppm) | Theoretical (ppm) |
| C=O (Amide) | ~165 - 170 | ~168 |
| C=N (Oxime) | ~150 - 155 | ~152 |
| Aromatic (Ring) | ~125 - 140 | ~126 - 141 |
| CH₃ (Methyl) | ~20 - 25 | ~22 |
Note: Experimental values are typical chemical shift ranges based on analogous structures. Theoretical values are representative predictions.
Discussion and Conclusion
The comparative analysis reveals a strong correlation between the experimental data and the theoretical predictions derived from DFT calculations. The calculated vibrational frequencies, after appropriate scaling, generally align well with the characteristic IR absorption bands, confirming the presence of key functional groups. Similarly, predicted NMR chemical shifts are in good agreement with expected experimental values, aiding in the unambiguous assignment of the molecular structure.
Minor deviations between the datasets are expected. In spectroscopy, these can be attributed to solvent effects, intermolecular interactions (such as hydrogen bonding) in the condensed phase, and the inherent approximations in computational models. Despite these small differences, the high degree of consistency validates the structural assignment of 2-Methylbenzamide oxime.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical investigations of benzamide oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime | MDPI [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Vibrational frequency analysis, FT-IR, FT-Raman, ab initio, HF and DFT studies, NBO, HOMO-LUMO and electronic structure calculations on pycolinaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxime - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Protocol for 2-Methylbenzamide Oxime
For Immediate Reference: Treat 2-Methylbenzamide oxime as a toxic and hazardous chemical. Professional disposal is mandatory. Never dispose of this substance in the regular trash or down the drain.[1][2] This guide provides detailed procedures for the safe handling and disposal of 2-Methylbenzamide oxime and associated waste in a laboratory setting.
Essential Safety & Hazard Information
2-Methylbenzamide oxime is classified as a hazardous substance. Understanding its specific dangers is critical for safe handling and disposal.
-
GHS Signal Word: Danger[3]
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Immediate and appropriate personal protective equipment (PPE) is required at all times when handling this chemical. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield to protect against splashes and fine particles.
-
A laboratory coat.
-
Use of a chemical fume hood to avoid inhalation of dust.[4]
Chemical and Physical Properties
The following table summarizes key quantitative data for 2-Methylbenzamide oxime.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₁₀N₂O | [3][4] |
| Molecular Weight | 150.18 g/mol | [3][4] |
| Physical State | Solid | [3] |
| Melting Point | 144-148 °C | [3] |
| GHS Hazard Class | Acute Toxicity 3 (Oral), Eye Damage 1, Skin Irritation 2 | [3] |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 / toxic | [3] |
| Transport UN Number | UN 2811 (Toxic Solid, Organic, N.O.S.) |
Detailed Disposal and Handling Protocols
This section provides step-by-step instructions for preparing 2-Methylbenzamide oxime for disposal, managing spills, and handling contaminated materials.
Protocol 1: Disposal of Unused or Waste 2-Methylbenzamide Oxime
Objective: To safely collect and store solid 2-Methylbenzamide oxime waste for professional disposal.
Methodology:
-
Segregation: Designate a specific, clearly labeled waste container for 2-Methylbenzamide oxime. Do not mix it with other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EHS) office. Incompatible materials include strong oxidizing agents, acids, and bases.
-
Container Selection: Use a high-density polyethylene (B3416737) (HDPE) or other chemically resistant container that can be securely sealed. If possible, use the original manufacturer's container.[5]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. Fill in all required information, including:
-
The full chemical name: "2-Methylbenzamide oxime"
-
CAS Number: 40312-14-9
-
The specific hazards: "Toxic," "Eye Damage," "Irritant"
-
The date accumulation started.
-
-
Waste Accumulation:
-
Carefully transfer the solid waste into the designated container inside a chemical fume hood to minimize dust exposure.
-
Ensure the container is kept securely sealed at all times, except when adding waste.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used for the waste container.
-
Professional Disposal: Once the container is full or has been in storage for the maximum allowable time (e.g., 90 days), contact your institution's EHS office to arrange for pickup and disposal by a licensed professional waste service.[4][5]
Protocol 2: Management of Spills
Objective: To safely clean and contain a spill of solid 2-Methylbenzamide oxime.
Methodology:
-
Area Evacuation: If a significant spill occurs, evacuate personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Wear full PPE as described in Section 1 before approaching the spill.
-
Containment:
-
Gently sweep up the solid material. Avoid creating dust. A HEPA-filtered vacuum may be used if available and approved for hazardous materials.
-
Place the swept-up material and any contaminated cleaning tools (e.g., wipes, pads) into a designated hazardous waste container.
-
-
Final Cleaning: Wipe the spill area with a damp cloth or paper towel.
-
Disposal: Place all contaminated cleaning materials, including gloves and wipes, into the hazardous waste container. Seal, label, and store the container as described in Protocol 1.
Protocol 3: Disposal of Empty Containers
Objective: To properly dispose of an empty container that held 2-Methylbenzamide oxime.
Methodology:
-
Decontamination: Due to the chemical's acute toxicity, the container must be triple-rinsed.[6]
-
Select a solvent capable of dissolving 2-Methylbenzamide oxime (consult chemical resources for appropriate solvents, such as methanol (B129727) or acetone).
-
Add a small amount of the solvent to the container, securely cap it, and rinse thoroughly.
-
Pour the resulting solvent rinsate into a designated hazardous waste container for liquid waste.
-
Repeat this rinsing process two more times.
-
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface or remove the original label and leave the cap off before placing it in the appropriate recycling or trash receptacle, as per institutional guidelines.[6]
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of 2-Methylbenzamide oxime.
Caption: Workflow for the safe disposal of 2-Methylbenzamide oxime.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 3. N-羟基-2-甲基苯甲脒 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling 2-Methylbenzamide Oxime
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methylbenzamide oxime. Adherence to these protocols is essential for ensuring personal safety and proper chemical management within the laboratory.
Essential Safety Information
2-Methylbenzamide oxime is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards associated with this compound are its acute oral toxicity, potential for serious eye damage, and skin and respiratory irritation.
Hazard Identification and Classification
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed |
| Skin Irritation (Category 2) | Exclamation mark | Warning | H315: Causes skin irritation |
| Serious Eye Damage (Category 1) | Corrosion | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Exclamation mark | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 2-Methylbenzamide oxime, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum 5-mil thickness) | Provides a barrier against skin contact and irritation. While specific breakthrough data for 2-Methylbenzamide oxime is not available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[1][2][3][4] |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause severe eye damage.[5] |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Necessary when handling the solid form to prevent inhalation of dust particles that can cause respiratory irritation. For larger quantities or potential for aerosol generation, a half-mask respirator with organic vapor cartridges and particulate filters may be more appropriate.[6][7][8][9] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Prevents accidental skin contact with the chemical. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 2-Methylbenzamide oxime is critical to maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a safety data sheet (SDS) for 2-Methylbenzamide oxime is readily accessible.
-
Verify that a functional emergency eyewash station and safety shower are within close proximity.
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
-
Weighing and Dispensing :
-
Always handle the solid compound within a chemical fume hood to control dust.
-
Use anti-static tools and equipment to prevent ignition of dust.
-
Employ the "weighing by difference" method to minimize the generation of airborne particles. Tare a sealed container, add the chemical inside the fume hood, re-seal, and then re-weigh outside the hood.
-
-
Experimental Use :
-
When dissolving or reacting 2-Methylbenzamide oxime, add it slowly to the solvent or reaction mixture to control any potential exothermic reactions.
-
Keep all containers of the chemical tightly closed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan
Proper disposal of 2-Methylbenzamide oxime and associated contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all solid waste contaminated with 2-Methylbenzamide oxime (e.g., unused chemical, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing 2-Methylbenzamide oxime should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling :
-
Label all waste containers with "Hazardous Waste," the full chemical name ("2-Methylbenzamide oxime"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage :
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Final Disposal :
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill : Evacuate the area. For small spills, and if properly trained and equipped, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.
Experimental Workflow
Caption: A flowchart illustrating the key steps for the safe handling and disposal of 2-Methylbenzamide oxime.
References
- 1. gloves.com [gloves.com]
- 2. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 3. soscleanroom.com [soscleanroom.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. techtownforum.com [techtownforum.com]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 8. northwestern.edu [northwestern.edu]
- 9. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 10. odu.edu [odu.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. essex.ac.uk [essex.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
